molecular formula C56H53Cl2N7O5 B611101 Tocrifluor 1117 CAS No. 1186195-59-4

Tocrifluor 1117

Cat. No.: B611101
CAS No.: 1186195-59-4
M. Wt: 975.0 g/mol
InChI Key: RNAPRXIZPJDYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T1117 is a fluorescent form of AM 25. It displays CB1 ligands.

Properties

IUPAC Name

5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H53Cl2N7O5/c1-34-51(54(67)61-64-28-7-6-8-29-64)60-65(48-26-20-40(57)31-47(48)58)52(34)38-17-15-37(16-18-38)36-13-11-35(12-14-36)10-9-27-59-53(66)39-19-23-44-43(30-39)55(68)70-56(44)45-24-21-41(62(2)3)32-49(45)69-50-33-42(63(4)5)22-25-46(50)56/h11-26,30-33H,6-10,27-29H2,1-5H3,(H,59,66)(H,61,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAPRXIZPJDYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)N(C)C)OC1=C8C=CC(=C1)N(C)C)OC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H53Cl2N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201098325
Record name 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

975.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-59-4
Record name 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4′-[3-[[[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]propyl][1,1′-biphenyl]-4-yl]-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tocrifluor 1117: A Technical Guide to its Mechanism of Action as a GPR55 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocrifluor 1117 is a novel fluorescent ligand that has emerged as a valuable tool for the investigation of the G protein-coupled receptor 55 (GPR55). Structurally, it is a derivative of the cannabinoid CB1 receptor antagonist AM251, conjugated with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). While originating from a CB1 antagonist, this compound exhibits potent agonist activity at the GPR55 receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its role in activating GPR55 signaling pathways, and provides detailed experimental protocols for its application in research settings.

Core Mechanism of Action: GPR55 Agonism

This compound functions as a selective agonist for the G protein-coupled receptor 55 (GPR55). Its primary utility in research is as a fluorescent probe to visualize the cellular localization of GPR55 in living tissues through techniques such as confocal microscopy. Upon binding to GPR55, this compound initiates a downstream signaling cascade that results in the mobilization of intracellular calcium. This agonist activity allows for the functional characterization of GPR55 and its role in various physiological processes.

GPR55 Signaling Pathway Activated by this compound

The binding of this compound to GPR55 triggers a well-defined signaling pathway, primarily coupled through Gq and G12/13 G-proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The elevation of intracellular calcium is a hallmark of GPR55 activation by this compound and serves as a measurable endpoint in functional assays. Additionally, the G12/13 pathway can activate the small GTPase RhoA.

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tocrifluor_1117 This compound GPR55 GPR55 Tocrifluor_1117->GPR55 Binds to Gq Gq GPR55->Gq Activates G12_13 G12/13 GPR55->G12_13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Opens Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

Caption: GPR55 Signaling Pathway Activated by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound and its interaction with GPR55.

ParameterValueCell/SystemReference
Excitation Wavelength 543 nmIn vitro[1][2]
Emission Wavelength 590 nmIn vitro[1][2]
Concentration for Confocal Microscopy 0.3 µMWild-type mouse mesenteric artery[3]
Concentration to evoke Ca²⁺ response 0.1 - 0.3 µMHEK293 cells stably expressing GPR55[3]
Parent Compound (AM251) Ki for CB1 7.96 nMhCB1 membranes[3]
This compound Displacement of [³H]CP55940 from CB1 ~10% at 1 µMMouse brain membranes[3]

Detailed Experimental Protocols

Protocol for Confocal Microscopy of this compound Binding

This protocol is adapted from methodologies used to visualize fluorescent ligand binding to G protein-coupled receptors in living or fixed cells.

Objective: To visualize the cellular localization of GPR55 using this compound.

Materials:

  • HEK293 cells stably expressing GPR55 (or cell line of interest)

  • Glass-bottom confocal dishes

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMSO

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)

  • Mounting medium

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Culture: Culture HEK293-GPR55 cells on glass-bottom confocal dishes to 70-80% confluency.

  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Cell Labeling (Live Cell Imaging): a. Wash the cells twice with pre-warmed PBS. b. Prepare a working solution of 0.3 µM this compound in PBS or appropriate imaging buffer. c. Incubate the cells with the this compound working solution for 30 minutes at 37°C, protected from light. d. Gently wash the cells three times with PBS to remove unbound ligand. e. Add fresh PBS or imaging buffer to the dish for imaging.

  • Cell Labeling (Fixed Cell Imaging - Optional): a. After labeling (step 3c), wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Add a drop of mounting medium and cover with a coverslip.

  • Confocal Imaging: a. Place the dish on the stage of the confocal microscope. b. Use a 543 nm laser line for excitation. c. Set the emission detection window to capture fluorescence around 590 nm (e.g., 570-620 nm). d. Adjust laser power, detector gain, and pinhole to obtain optimal signal-to-noise ratio while minimizing photobleaching. e. Acquire images of the fluorescent signal, which indicates the localization of this compound bound to GPR55.

Confocal_Microscopy_Workflow Start Start Cell_Culture Culture GPR55-expressing cells on glass-bottom dish Start->Cell_Culture Wash1 Wash cells with PBS Cell_Culture->Wash1 Labeling Incubate with 0.3 µM This compound for 30 min Wash1->Labeling Wash2 Wash cells with PBS (3x) Labeling->Wash2 Imaging_Prep Add fresh imaging buffer Wash2->Imaging_Prep Confocal_Imaging Acquire images with confocal microscope (Ex: 543 nm, Em: 590 nm) Imaging_Prep->Confocal_Imaging End End Confocal_Imaging->End

Caption: Experimental Workflow for Confocal Microscopy.

Protocol for Intracellular Calcium Mobilization Assay

This protocol describes a method to functionally assess the agonist activity of this compound at GPR55 by measuring changes in intracellular calcium concentration.

Objective: To measure the increase in intracellular calcium in response to this compound stimulation in GPR55-expressing cells.

Materials:

  • HEK293 cells stably expressing GPR55

  • 96-well black-walled, clear-bottom plates

  • Fura-2 AM (or other suitable calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound

  • DMSO

  • Fluorescence plate reader with dual excitation capabilities (e.g., FlexStation) or fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Cell Plating: Seed HEK293-GPR55 cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical solution consists of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye. e. Add fresh HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound in HBSS from the 1 mM DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.

  • Measurement of Calcium Response: a. Place the plate in the fluorescence reader. b. Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm. c. Establish a stable baseline fluorescence ratio (340/380 nm) for approximately 20-30 seconds. d. Add the this compound solutions to the wells and continue to record the fluorescence ratio for several minutes to capture the full calcium response. e. As a positive control, use a known GPR55 agonist like L-α-lysophosphatidylinositol (LPI).

  • Data Analysis: The change in the 340/380 nm fluorescence ratio over time is proportional to the change in intracellular calcium concentration. Plot the peak change in ratio against the concentration of this compound to generate a dose-response curve.

Conclusion

This compound is a specialized fluorescent probe that acts as a GPR55 agonist. Its primary application lies in the visualization and functional characterization of this receptor. The mechanism of action involves binding to GPR55, which initiates a Gq and G12/13-mediated signaling cascade, culminating in the release of intracellular calcium. The detailed protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies of GPR55 biology.

References

  • MedChemExpress. This compound (T1117).

  • BioCrick. Tocrifluor T1117.

  • Daly, C. J., et al. (2010). Fluorescent ligand binding reveals heterogeneous distribution of adrenoceptors and 'cannabinoid-like' receptors in small arteries. British Journal of Pharmacology, 159(4), 787–796.

  • Sylantyev, S., et al. (2013). Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses. Proceedings of the National Academy of Sciences, 110(13), 5193-5198.

  • Lauckner, J. E., et al. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699–2704.

  • Henstridge, C. M., et al. (2009). The GPR55 ligand L-α-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation. The FASEB Journal, 23(1), 183-193.

References

Tocrifluor 1117: A Fluorescent Probe for the GPR55 Receptor - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocrifluor 1117 (T1117) is a novel fluorescent ligand designed for the study of the G protein-coupled receptor 55 (GPR55). As a fluorescent derivative of the well-characterized cannabinoid CB1 receptor antagonist and GPR55 agonist, AM251, this compound provides a powerful tool for the visualization and pharmacological characterization of GPR55 in living cells and tissues. This guide provides a comprehensive overview of this compound, including its properties, experimental applications, and detailed protocols for its use.

Core Properties of this compound

This compound is synthesized by conjugating AM251 with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). This modification imparts fluorescent properties to the molecule, allowing for its detection using standard fluorescence microscopy and spectroscopy techniques.

Photophysical and Chemical Properties
PropertyValueReference
Excitation Wavelength (λex)543 nm[1][2]
Emission Wavelength (λem)590 nm[1][2]
Molecular Weight974.97 g/mol [1]
Chemical FormulaC₅₆H₅₃Cl₂N₇O₅[1]
Purity≥95% (HPLC)[1]
SolubilitySoluble to 10 mM in DMSO[2]

GPR55 Signaling Pathways

GPR55 is a G protein-coupled receptor that, upon activation, can couple to multiple G protein subtypes, primarily Gαq and Gα12/13, to initiate a variety of downstream signaling cascades.[3] The activation of these pathways ultimately leads to diverse cellular responses, including changes in intracellular calcium levels, cell proliferation, and migration.

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gaq Gαq GPR55->Gaq Ga1213 Gα12/13 GPR55->Ga1213 T1117 This compound T1117->GPR55 Agonist PLC Phospholipase C (PLC) Gaq->PLC NFkB NF-κB Activation Gaq->NFkB RhoA RhoA Ga1213->RhoA IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 Phosphorylation RhoA->ERK Ca2 Ca²⁺ (intracellular release) IP3->Ca2 DAG->ERK NFAT NFAT Activation Ca2->NFAT CREB CREB Activation ERK->CREB

Caption: GPR55 Signaling Cascade.

Experimental Protocols

The following are detailed protocols for the application of this compound in key experimental assays for the study of GPR55.

Fluorescence Microscopy for GPR55 Localization

This protocol describes the use of this compound to visualize the subcellular localization of GPR55 in cultured cells.

Fluorescence_Microscopy_Workflow A 1. Cell Culture: Plate GPR55-expressing cells on glass-bottom dishes. B 2. This compound Staining: Incubate cells with this compound (e.g., 100 nM in serum-free medium) for 30-60 minutes at 37°C. A->B C 3. Washing: Wash cells 3x with pre-warmed phosphate-buffered saline (PBS). B->C E 5. (Optional) Co-staining: Incubate with organelle-specific fluorescent probes for co-localization studies. B->E D 4. Imaging: Image cells using a confocal microscope. Ex: 543 nm, Em: 590 nm. C->D

Caption: Fluorescence Microscopy Workflow.

Materials:

  • GPR55-expressing cells (e.g., HEK293 cells stably expressing GPR55)

  • Glass-bottom culture dishes

  • This compound (stock solution in DMSO)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Plating: Plate GPR55-expressing cells onto glass-bottom dishes at a suitable density to achieve 60-80% confluency on the day of the experiment.

  • Preparation of Staining Solution: Dilute the this compound stock solution in serum-free medium to the desired final concentration (a starting concentration of 100 nM is recommended, which can be optimized).

  • Cell Staining: Remove the culture medium from the cells and add the this compound staining solution. Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing: Aspirate the staining solution and wash the cells three times with pre-warmed PBS to remove unbound ligand.

  • Imaging: Add fresh pre-warmed PBS or imaging buffer to the cells. Visualize the fluorescent signal using a confocal microscope with excitation at 543 nm and emission detection centered around 590 nm.

Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of unlabeled test compounds for GPR55 using this compound as the fluorescent probe.

Materials:

  • Membrane preparations from cells expressing GPR55

  • This compound

  • Unlabeled test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Assay Setup: In a 96-well black microplate, add the following components in order:

    • Assay buffer

    • A fixed concentration of this compound (typically at or below its Kd, if known; otherwise, a concentration that gives a robust signal).

    • A dilution series of the unlabeled test compound.

    • Membrane preparation containing GPR55.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for this compound (Ex: 543 nm, Em: 590 nm).

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

GPR55-Mediated Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the agonist activity of compounds at GPR55 by monitoring changes in intracellular calcium concentration.

Calcium_Assay_Workflow A 1. Cell Culture: Plate GPR55-expressing cells in a 96-well black, clear-bottom plate. B 2. Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C. A->B C 3. Washing: Wash cells with assay buffer to remove excess dye. B->C D 4. Compound Addition & Measurement: Use a fluorescence plate reader with an injector to add this compound or test compounds and simultaneously measure fluorescence (Ex: 490 nm, Em: 525 nm for Fluo-4). C->D

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • GPR55-expressing cells

  • 96-well black, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound or other test compounds

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed GPR55-expressing cells into a 96-well black, clear-bottom plate and allow them to attach and grow to confluency.

  • Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions. Remove the culture medium and incubate the cells with the dye loading solution for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Addition and Signal Detection: Place the plate in a fluorescence plate reader equipped with an injector. Set the instrument to measure fluorescence at the appropriate wavelengths for the calcium indicator (e.g., Ex: 490 nm, Em: 525 nm for Fluo-4). Inject this compound or other test compounds into the wells and simultaneously record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The magnitude of the response can be quantified and plotted against the concentration of the agonist to determine its EC₅₀ value.

Data Presentation

While a definitive radioligand-derived binding affinity (Ki or Kd) for this compound at GPR55 is not yet prominently available in the literature, its utility has been demonstrated in various functional and imaging assays. The following table summarizes key functional data for GPR55 agonists, including the parent compound of this compound, AM251.

CompoundAssayCell LineEC₅₀ / IC₅₀Reference
AM251GTPγS BindingHEK293-hGPR557.2 - 7.4 pEC₅₀[4]
AM251Calcium MobilizationHEK293-hGPR55~3 µM[2]
LPICalcium MobilizationHEK293-hGPR55~0.3 µM[2]
O-1602RhoA ActivationGPR55 knockout mice studies-[3]

Conclusion

This compound is a valuable tool for researchers studying the pharmacology and cellular biology of GPR55. Its fluorescent properties enable direct visualization of the receptor, and it can be employed in a variety of binding and functional assays. The detailed protocols provided in this guide offer a starting point for the successful application of this compound in GPR55 research, paving the way for new discoveries in the field of cannabinoid and lysophospholipid signaling.

References

Tocrifluor T1117: A Technical Guide to its Spectroscopic Properties and Application in GPR55 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent ligand Tocrifluor T1117, detailing its excitation and emission spectra, and its application in the study of the G protein-coupled receptor 55 (GPR55). This document is intended to serve as a comprehensive resource for researchers utilizing this tool in fluorescence microscopy and time-resolved fluorescence resonance energy transfer (TR-FRET) assays to investigate GPR55 signaling pathways.

Core Properties of Tocrifluor T1117

Tocrifluor T1117 is a fluorescent derivative of AM 251, a known antagonist of the cannabinoid receptor CB1, conjugated to the rhodamine-based dye 5-carboxytetramethylrhodamine (5-TAMRA). This conjugation renders it a valuable tool for visualizing and tracking its binding target, the G protein-coupled receptor 55 (GPR55).

Spectral Properties

The fluorescence of Tocrifluor T1117 is conferred by the 5-TAMRA moiety. The key spectral properties are summarized in the table below.

PropertyValue
Excitation Maximum (λex)~543 nm[1]
Emission Maximum (λem)~590 nm[1]
Molar Extinction Coefficient (ε) of 5-TAMRA~95,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) of 5-TAMRA~0.1
Molecular Weight974.97 g/mol [1]
Chemical FormulaC₅₆H₅₃Cl₂N₇O₅[1]
SolubilitySoluble in DMSO

Note: The exact spectral characteristics can be influenced by the local microenvironment, including solvent polarity and pH.

GPR55 Signaling Pathway

Tocrifluor T1117 is a crucial tool for elucidating the signaling cascade initiated by the activation of GPR55. Upon agonist binding, GPR55 couples to G proteins of the Gαq and Gα12/13 families. This initiates a downstream cascade involving RhoA and Phospholipase C (PLC), leading to an increase in intracellular calcium concentration and the activation of various transcription factors, including NFAT, NF-κB, and CREB. This signaling pathway plays a role in diverse physiological processes.[2][3]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Tocrifluor_T1117 Tocrifluor T1117 (Agonist) GPR55 GPR55 Tocrifluor_T1117->GPR55 Binds G_alpha_q Gαq GPR55->G_alpha_q Activates G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates PLC PLC G_alpha_q->PLC Activates RhoA RhoA G_alpha_12_13->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces NF_kB NF-κB DAG->NF_kB Activates NFAT NFAT Ca2_release->NFAT Activates CREB CREB Ca2_release->CREB Activates Actin_cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Actin_cytoskeleton Gene_expression Gene Expression NFAT->Gene_expression NF_kB->Gene_expression CREB->Gene_expression Fluorescence_Microscopy_Workflow Start Start: GPR55-expressing cells on coverslips Culture Cell Culture Start->Culture Wash1 Wash with PBS Culture->Wash1 Incubate Incubate with Tocrifluor T1117 Wash1->Incubate Wash2 Wash to remove unbound ligand Incubate->Wash2 Fix Fix with PFA (Optional) Wash2->Fix Wash3 Wash with PBS Fix->Wash3 Yes Mount Mount coverslip Fix->Mount No Counterstain Counterstain with DAPI (Optional) Wash3->Counterstain Wash4 Wash with PBS Counterstain->Wash4 Yes Counterstain->Mount No Wash4->Mount Image Confocal Microscopy and Image Analysis Mount->Image End End Image->End TR_FRET_Workflow Start Start: Prepare Reagents Add_Competitor Add Competitor/ Buffer to Plate Start->Add_Competitor Add_Tocrifluor Add Tocrifluor T1117 Add_Competitor->Add_Tocrifluor Add_Receptor_Ab Add GPR55/ Terbium-Ab Mix Add_Tocrifluor->Add_Receptor_Ab Incubate Incubate at RT (in dark) Add_Receptor_Ab->Incubate Measure Measure TR-FRET Signal Incubate->Measure Analyze Calculate Ratio and Determine IC₅₀/Ki Measure->Analyze End End Analyze->End

References

Tocrifluor 1117: A Technical Guide to a Fluorescent Probe for Cannabinoid Receptor Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocrifluor 1117 (T1117) is a novel fluorescent ligand vital for the study of cannabinoid receptors. A derivative of the potent CB1 receptor antagonist AM 251, this compound is labeled with a rhodamine derivative, 5-carboxytetramethylrhodamine (5-TAMRA), enabling the visualization and identification of cannabinoid receptor locations in living tissues.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding profile, and detailed experimental protocols for its application in cannabinoid receptor research.

Core Properties and Mechanism of Action

This compound functions as a fluorescent probe, binding to cannabinoid receptors and allowing for their detection via fluorescence microscopy. It is particularly valuable as a selective fluorescent ligand for the orphan G protein-coupled receptor GPR55, which has been proposed as a third cannabinoid receptor (CB3).[3] While derived from a CB1 antagonist, this compound exhibits a significantly lower affinity for CB1 receptors, especially at higher concentrations.[2] This property makes it an ideal tool for studying GPR55 in systems where CB1 receptors are also present, often utilized in CB1-knockout (KO) models to ensure specific binding to GPR55.[2]

The fluorescence properties of this compound are characterized by an excitation maximum (λex) of 543 nm and an emission maximum (λem) of 590 nm.[1] Upon binding to its target receptor, the fluorescent signal can be detected and quantified, providing spatial and potentially temporal information about receptor distribution and dynamics.

Quantitative Data Summary

The binding affinities and physicochemical properties of this compound are crucial for its effective use in research. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight974.97 g/mol
FormulaC₅₆H₅₃Cl₂N₇O₅
Excitation Wavelength (λex)543 nm[1]
Emission Wavelength (λem)590 nm[1]
SolubilitySoluble to 10 mM in DMSO
Purity≥95%

Table 2: Binding Affinity of this compound for Cannabinoid Receptors

ReceptorBinding ParameterValueSpecies/SystemReference
CB1 IC₅₀450 nMRat Brain Membranes
GPR55 Functional Ligand-HEK293 cells expressing GPR55[2]

Signaling Pathways

This compound, primarily through its interaction with GPR55, can be used to study downstream signaling events. GPR55 activation is known to couple to Gαq and Gα12/13 proteins, initiating a cascade that involves the activation of RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium. This ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

GPR55_Signaling T1117 This compound GPR55 GPR55 T1117->GPR55 binds G_alpha Gαq / Gα12/13 GPR55->G_alpha activates RhoA RhoA G_alpha->RhoA PLC PLC G_alpha->PLC ERK ERK1/2 Phosphorylation RhoA->ERK IP3 IP3 PLC->IP3 generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release induces Ca_release->ERK activates Cellular_Response Cellular Response ERK->Cellular_Response leads to

GPR55 Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Experimental Workflow for Fluorescent Ligand Binding

Fluorescent_Binding_Workflow prep Prepare Cells/Tissues (e.g., CB1-KO neurons) incubation Incubate with this compound (e.g., 100 nM in buffer) prep->incubation wash Wash to remove unbound ligand incubation->wash imaging Image using Confocal Microscopy (Ex: 543 nm, Em: 590 nm) wash->imaging analysis Analyze fluorescence intensity and localization imaging->analysis

Workflow for Visualizing Cannabinoid Receptors.

1. Fluorescent Ligand Binding Assay in Tissues or Cells

  • Objective: To visualize the localization of cannabinoid receptors (primarily GPR55).

  • Materials:

    • This compound stock solution (e.g., 1 mM in DMSO).

    • Biological sample (e.g., brain slices from CB1-KO mice, cultured cells).

    • Appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • Confocal microscope with appropriate laser lines and filters.

  • Protocol:

    • Prepare the biological sample. For tissues, sectioning may be required. For cells, they can be cultured on coverslips.

    • Dilute the this compound stock solution to the desired final concentration (e.g., 100-300 nM) in the appropriate buffer.

    • Incubate the sample with the this compound solution for a sufficient time to allow binding (e.g., 30-60 minutes at room temperature or 37°C).

    • Gently wash the sample with fresh buffer to remove unbound ligand. Repeat the wash step 2-3 times.

    • Mount the sample for microscopy.

    • Visualize the sample using a confocal microscope with excitation at ~543 nm and emission detection at ~590 nm.

    • Acquire images and analyze the fluorescence intensity and distribution to determine receptor localization.

GPR55-Mediated Calcium Mobilization Assay
  • Objective: To functionally assess GPR55 activation by this compound.

  • Materials:

    • HEK293 cells stably expressing GPR55.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • This compound.

    • Fluorescence plate reader or microscope capable of kinetic measurements.

  • Protocol:

    • Plate GPR55-expressing HEK293 cells in a multi-well plate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Acquire a baseline fluorescence reading.

    • Add this compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Analyze the data to determine the concentration-response relationship for this compound-induced calcium mobilization.

ERK1/2 Phosphorylation Assay (Western Blot)
  • Objective: To determine the effect of this compound on the GPR55-mediated MAPK/ERK signaling pathway.

  • Materials:

    • GPR55-expressing cells.

    • This compound.

    • Cell lysis buffer.

    • Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • Western blot reagents and equipment.

  • Protocol:

    • Culture GPR55-expressing cells to near confluence.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for a specific time period (e.g., 5-15 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by a secondary antibody and chemiluminescent detection.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

    • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

This compound is a powerful and versatile tool for researchers in the cannabinoid field. Its fluorescent properties and selectivity for GPR55 over CB1 receptors make it invaluable for elucidating the cellular and subcellular localization of this putative third cannabinoid receptor. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore the distribution, function, and signaling of cannabinoid receptors, ultimately contributing to a deeper understanding of the endocannabinoid system and its therapeutic potential.

References

Tocrifluor 1117: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and recommended storage conditions for Tocrifluor 1117, a fluorescent cannabinoid ligand. The information herein is intended to support the effective use of this compound in research and development settings.

Core Properties of this compound

This compound is a fluorescent derivative of the selective CB1 receptor antagonist, AM 251. It is conjugated with 5-carboxytetramethylrhodamine (5-TAMRA) and is utilized in fluorescence-based assays, such as fluorescence microscopy and confocal microscopy, to study cannabinoid receptors.[1][2]

Solubility Profile

The solubility of this compound has been determined in dimethyl sulfoxide (DMSO).

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO109.75
Data based on a molecular weight of 974.97 g/mol . Batch-specific molecular weights may vary.[1]

Note: For preparing stock solutions, it is crucial to refer to the batch-specific molecular weight provided on the Certificate of Analysis.[1]

Recommended Storage Conditions

To ensure the stability and integrity of this compound, proper storage is essential.

ConditionTemperature
Long-term Storage-20°C
[1]

It is recommended to store the compound in a tightly sealed container, protected from light.

Experimental Protocol: Determining Aqueous Solubility

While this compound is readily soluble in organic solvents like DMSO, assessing its solubility and behavior in aqueous buffers is often a necessary step for biological assays. The following is a generalized protocol for determining the aqueous solubility of a fluorescent compound like this compound.

Objective: To determine the maximum soluble concentration of this compound in a physiologically relevant aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or plate reader with fluorescence capabilities

  • Microcentrifuge

  • Calibrated pipettes

  • Low-binding microcentrifuge tubes

Methodology:

  • Preparation of a High-Concentration Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

  • Serial Dilution in Aqueous Buffer:

    • Perform a serial dilution of the this compound DMSO stock solution into the desired aqueous buffer (e.g., PBS) to achieve a range of final concentrations. It is critical to keep the final percentage of DMSO constant across all dilutions and as low as possible to minimize its effect on solubility and biological systems.

  • Equilibration:

    • Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2 hours) to allow for equilibration. Gentle agitation may be applied.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the solutions at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 20 minutes) to pellet any precipitated compound.

  • Quantification of the Soluble Fraction:

    • Carefully collect the supernatant, avoiding disturbance of the pellet.

    • Measure the fluorescence intensity of the supernatant using a spectrofluorometer. This compound has an excitation maximum at approximately 543 nm and an emission maximum at around 590 nm.[1]

    • Generate a standard curve using known concentrations of this compound in the same buffer system (with the same final DMSO concentration) to correlate fluorescence intensity with concentration.

    • Determine the concentration of this compound in the supernatant by interpolating its fluorescence intensity on the standard curve. The highest concentration at which no precipitation is observed is considered the aqueous solubility under the tested conditions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the aqueous solubility of this compound.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in Aqueous Buffer prep_stock->serial_dil equil Equilibration serial_dil->equil centri Centrifugation to Separate Fractions equil->centri quant Quantify Soluble Fraction (Supernatant Fluorescence) centri->quant solubility Determine Solubility quant->solubility std_curve Generate Standard Curve std_curve->solubility

Caption: Workflow for Aqueous Solubility Determination.

Signaling Pathway Context

This compound is a fluorescent antagonist for the Cannabinoid Receptor 1 (CB1). Its utility lies in its ability to visualize and quantify the binding to this receptor, which is involved in numerous signaling pathways.

G T1117 This compound CB1 CB1 Receptor T1117->CB1 Antagonizes AC Adenylyl Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to

Caption: this compound Interaction with the CB1 Receptor Pathway.

References

Core Relationship: From Antagonist to Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Relationship Between Tocrifluor 1117 and the AM251 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound and its direct relationship to the well-characterized cannabinoid receptor ligand, AM251. It details their respective chemical structures, pharmacological profiles, and the experimental applications that arise from their structural and functional relationship.

This compound (T1117) is a fluorescent chemical probe derived directly from AM251.[1] Specifically, this compound is synthesized by conjugating the CB1 receptor antagonist AM251 with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). This structural modification transforms the parent compound, a potent CB1 antagonist/inverse agonist, into a valuable tool for fluorescence-based imaging and assays.[2] While AM251 is primarily used for functional studies to block CB1 receptor activity, this compound is designed for visualizing and tracking cannabinoid receptors in living tissues and cell-based assays.[1][2]

The addition of the bulky fluorophore significantly alters the pharmacology of the original AM251 scaffold. While this compound retains binding affinity for the CB1 receptor, it is notably reduced compared to AM251.[3] Concurrently, this modification enhances its utility as a selective ligand for the G-protein coupled receptor GPR55.[1][4]

Chemical and Physical Properties

AM251 is a biarylpyrazole derivative, structurally similar to rimonabant.[5] Its IUPAC name is 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidyl)pyrazole-3-carboxamide.[5]

This compound incorporates the AM251 structure linked to a rhodamine derivative.[2] Its IUPAC name is 5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide.[6]

PropertyAM251This compound
IUPAC Name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidyl)pyrazole-3-carboxamide[5][7]5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide[6]
Molecular Formula C₂₂H₂₁Cl₂IN₄O[5]C₅₆H₅₃Cl₂N₇O₅
Molar Mass 555.24 g·mol⁻¹[5]974.97 g·mol⁻¹
Primary Function CB1 Antagonist/Inverse Agonist[8]Fluorescent Cannabinoid Ligand[2]
Fluorescence NoYes (Ex/Em ≈ 543/590 nm)[1]

Comparative Pharmacological Data

The primary pharmacological distinction lies in their receptor affinity and selectivity. AM251 is a highly potent and selective CB1 ligand, whereas this compound's profile is shifted towards GPR55, with a reduced affinity for CB1.

LigandTarget ReceptorMechanism of ActionBinding Affinity / PotencySelectivity
AM251 CB1 Antagonist / Inverse Agonist[8][9]Ki: 7.5 nM[5][10] IC₅₀: 8 nM[10]Displays ~306-fold selectivity for CB1 over CB2 receptors
GPR55 Agonist[10][11]EC₅₀: 39 nM[10]
μ-Opioid Receptor Antagonist[5]Ki: 251 nM
This compound GPR55 Agonist / Fluorescent Ligand[1]Evokes Ca²⁺ response in GPR55-expressing cells[4]Described as a selective GPR55 ligand[1]
CB1 Binds to ReceptorKd: ~450 nM[3]Binds endogenous and recombinant CB1 receptors[3][12]

Signaling Pathways

AM251 and this compound interact with receptors that utilize distinct signaling cascades. AM251 primarily modulates the Gi/o-coupled CB1 receptor, while this compound is a valuable tool for studying the Gq-coupled GPR55 receptor.

CB1 Receptor Signaling (Primary target of AM251)

CB1 receptors are predominantly coupled to Gi/o proteins.[13] As an inverse agonist, AM251 binds to the receptor and stabilizes its inactive state, reducing the basal signaling activity characteristic of constitutively active CB1 receptors.[9] This leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels, opposing the effects of a CB1 agonist.[9]

CB1 CB1 Receptor (Inactive State) G_protein Gi/o Protein (Inactive) CB1->G_protein Inhibition of Dissociation AM251 AM251 (Inverse Agonist) AM251->CB1 AC Adenylyl Cyclase (Basal Activity) G_protein->AC cAMP cAMP Production AC->cAMP ATP ATP ATP->AC

CB1 receptor inverse agonism by AM251.
GPR55 Receptor Signaling (Primary utility of this compound)

GPR55 is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) from intracellular stores.[12] this compound, acting as a GPR55 agonist, can be used to visualize the receptor and initiate this signaling cascade.[4]

GPR55 GPR55 Receptor Gq Gq Protein GPR55->Gq PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 T1117 This compound (Agonist) T1117->GPR55 Gq->PLC PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca_release Ca²⁺ Release ER->Ca_release

GPR55 receptor signaling initiated by an agonist.

Experimental Protocols and Applications

The primary application of this compound is as a fluorescent ligand in various assays to study cannabinoid receptors, particularly GPR55 and, with consideration for its lower affinity, CB1.[1][3]

Key Experimental Uses
  • Fluorescence Microscopy: Visualizing the subcellular localization and distribution of GPR55 and CB1 receptors in fixed or living cells and tissues.[2]

  • Competitive Binding Assays: Developing fluorescence-based, non-radioactive assays to screen for new orthosteric and allosteric modulators of cannabinoid receptors. In these assays, a candidate compound's ability to displace this compound from the receptor is measured by a change in fluorescence.[3]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): this compound can serve as a fluorescent acceptor in TR-FRET assays to study ligand-receptor interactions.

  • Functional Assays: Monitoring GPR55 activation by measuring downstream events, such as intracellular calcium mobilization, initiated by this compound binding.[4]

General Protocol: Fluorescence-Quenching Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound for the CB1 receptor using this compound, adapted from described fluorescence-quenching techniques.[3]

  • Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CB1 receptor. Resuspend membranes in a suitable assay buffer.

  • Incubation: In a microplate, incubate the CB1-expressing membranes with varying concentrations of the unlabeled test compound (e.g., AM251 or a novel compound).

  • Probe Addition: Add a fixed concentration of this compound (e.g., a concentration near its Kd for CB1, ~450 nM) to all wells.

  • Equilibration: Allow the binding to reach equilibrium. The incubation time should be determined from kinetic experiments.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters (e.g., Ex: 543 nm, Em: 590 nm). The binding of this compound to the receptor results in a quenching of its fluorescence signal.

  • Data Analysis: The displacement of this compound by the test compound leads to an increase in fluorescence. Plot the fluorescence intensity against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_workflow Experimental Workflow: Competitive Binding Assay prep 1. Prepare CB1-expressing cell membranes incubate 2. Incubate membranes with unlabeled test compound prep->incubate add_probe 3. Add fixed concentration of this compound incubate->add_probe equil 4. Incubate to reach equilibrium add_probe->equil measure 5. Measure fluorescence (Ex: 543nm, Em: 590nm) equil->measure analyze 6. Plot data and calculate IC₅₀ measure->analyze

Workflow for a T1117-based binding assay.

Logical Relationship and Summary

This compound is a specialized chemical tool born from the established pharmacological agent AM251. The relationship is one of functional derivatization, where a potent antagonist is modified to become a fluorescent probe, albeit with an altered pharmacological profile. This modification trades the high CB1 affinity of the parent compound for the ability to visualize and track receptors, with a notable gain-of-function as a selective GPR55 ligand.

cluster_actions Primary Pharmacological Action AM251 AM251 (Parent Compound) T1117 This compound (Fluorescent Derivative) AM251->T1117 Conjugation Antagonist Potent Antagonist/ Inverse Agonist AM251->Antagonist Acts as Probe Fluorescent Agonist/ Imaging Probe T1117->Probe Acts as Fluorophore 5-TAMRA Fluorophore Fluorophore->T1117 CB1 CB1 Receptor GPR55 GPR55 Receptor Antagonist->CB1 High Affinity (Ki = 7.5 nM) Probe->CB1 Lower Affinity (Kd ≈ 450 nM) Probe->GPR55 Primary Target

Logical relationship of AM251 and this compound.

References

The Cellular Journey of Tocrifluor 1117: A Technical Guide to Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tocrifluor 1117 (T1117), a fluorescent derivative of the potent CB1 receptor antagonist AM251, has emerged as a critical tool for probing the cellular landscape of cannabinoid receptors, particularly the G protein-coupled receptor 55 (GPR55). This technical guide provides an in-depth analysis of the cellular uptake and distribution of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the binding and cellular effects of this compound.

ParameterValueCell/Tissue TypeReference Study
Binding Concentration 0.3 µMVascular Smooth Muscle (Mouse)Daly et al., 2010
Inhibition 26% by 3 µM unlabelled AM251Vascular Smooth Muscle (Mouse)Daly et al., 2010
CB1 Receptor Binding (Kd) ~450 nMRat Brain MembranesBruno et al., 2014
Ca2+ Response Concentration 0.1 - 0.3 µMHEK293 cells expressing GPR55Daly et al., 2010
Fluorescence Quenching Assay Concentration 500 nMRat Brain MembranesBruno et al., 2014

Table 1: Binding and Activity of this compound

PropertyValue
Fluorophore 5-carboxytetramethylrhodamine (5-TAMRA)
Excitation Wavelength 543 nm
Emission Wavelength 590 nm

Table 2: Spectroscopic Properties of this compound

Experimental Protocols

Protocol 1: Fluorescent Ligand Binding in Arterial Tissue (Daly et al., 2010)

This protocol details the methodology for visualizing the binding of this compound in small arteries.

1. Tissue Preparation:

  • Small mesenteric and tail arteries are dissected from wild-type and CB1-receptor knockout (CB1-KO) mice.

  • The arteries are mounted on a wire myograph to maintain their structure.

2. Incubation:

  • The mounted arteries are incubated with this compound at a concentration of 0.3 µM in a physiological salt solution.

  • For competition assays, tissues are pre-incubated with an unlabeled ligand (e.g., 3 µM AM251) before the addition of this compound.

3. Imaging:

  • The tissues are imaged using a confocal microscope.

  • This compound is excited using a 543 nm laser line, and the emission is collected at 590 nm.

  • Z-stacks are acquired to visualize the distribution of the fluorescent ligand throughout the different layers of the artery.

4. Analysis:

  • Fluorescence intensity is quantified in different regions of interest (e.g., smooth muscle, endothelium, adventitia) using image analysis software.

  • The percentage of inhibition by a competing ligand is calculated by comparing the fluorescence intensity in the presence and absence of the competitor.

Protocol 2: Fluorescence-Quenching Assay for CB1 Receptor Binding (Bruno et al., 2014)

This protocol describes a method to determine the binding affinity of ligands to the CB1 receptor using this compound.

1. Membrane Preparation:

  • Rat brain membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CB1 receptors.

2. Binding Assay:

  • The brain membranes are incubated with 500 nM this compound in a suitable buffer.

  • The reaction is allowed to reach equilibrium.

3. Fluorescence Measurement:

  • The fluorescence intensity of the sample is measured using a fluorometer with excitation at 530 nm and emission at 590 nm.

  • The binding of this compound to the CB1 receptor results in a change in its fluorescent properties (quenching).

4. Competition Binding:

  • To determine the affinity of other ligands, the assay is performed in the presence of varying concentrations of the unlabeled competitor.

  • The decrease in this compound fluorescence is measured, and the IC50 value for the competitor is determined.

  • The dissociation constant (Kd) of this compound can be calculated from these competition experiments.

Protocol 3: Cellular Internalization Assay (Generalized)

While a specific protocol for this compound internalization is not extensively detailed in the literature, a generalized workflow can be proposed based on standard ligand internalization assays.

1. Cell Culture:

  • Cells expressing the receptor of interest (e.g., GPR55-expressing HEK293 cells) are cultured in a suitable format, such as glass-bottom dishes, for microscopy.

2. Ligand Incubation:

  • The cells are incubated with this compound at a specified concentration (e.g., 0.1-1 µM) for various time points at 37°C to allow for internalization.

3. Removal of Surface-Bound Ligand:

  • After incubation, the cells are washed with a low pH buffer (acid wash) to strip off any surface-bound, non-internalized this compound.

4. Imaging and Quantification:

  • The cells are then imaged using a fluorescence microscope.

  • The internalized fluorescence can be quantified using image analysis software to determine the rate and extent of uptake.

  • To investigate the mechanism of uptake, cells can be pre-treated with inhibitors of specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-dependent endocytosis).

Visualizations

Signaling Pathways

The activation of GPR55 by this compound triggers a cascade of intracellular signaling events.

GPR55_Signaling T1117 This compound GPR55 GPR55 T1117->GPR55 Galpha13 Gα13 GPR55->Galpha13 NFkB NF-κB GPR55->NFkB NFAT NFAT GPR55->NFAT CREB CREB GPR55->CREB RhoA RhoA Galpha13->RhoA PLC PLC RhoA->PLC Actin Actin Cytoskeleton Rearrangement RhoA->Actin IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Transcription Gene Transcription NFkB->Transcription NFAT->Transcription CREB->Transcription

Caption: GPR55 signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the cellular uptake of this compound.

T1117_Uptake_Workflow start Start cell_culture Cell Culture (e.g., GPR55-HEK293) start->cell_culture inhibitor Pre-treatment with Endocytosis Inhibitors (Optional) cell_culture->inhibitor incubation Incubate with This compound cell_culture->incubation inhibitor->incubation wash Acid Wash to Remove Surface-Bound Ligand incubation->wash imaging Fluorescence Microscopy wash->imaging quantification Image Analysis and Quantification of Internalized Fluorescence imaging->quantification end End quantification->end

Caption: Generalized workflow for this compound internalization assay.

Discussion and Future Directions

This compound has proven to be an invaluable tool for visualizing cannabinoid receptors and dissecting their signaling pathways. The available data indicates that it binds to GPR55 and can also interact with the CB1 receptor, albeit with a lower affinity than its parent compound, AM251. Its ability to evoke a calcium response in GPR55-expressing cells highlights its utility as a functional probe.

A significant gap in the current understanding of this compound's cellular dynamics is the precise mechanism and kinetics of its internalization. Future research should focus on quantitative uptake studies to determine the rate of internalization and to identify the specific endocytic pathways involved. Such studies would provide a more complete picture of the lifecycle of this important fluorescent probe and its interaction with its target receptors. This knowledge will be crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the GPR55 receptor.

Tocrifluor 1117: A Technical Guide for Studying Non-CB1/CB2 Receptors, Focusing on GPR55

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tocrifluor 1117 (T1117) has emerged as a critical pharmacological tool for the investigation of non-CB1/CB2 G protein-coupled receptors (GPCRs), with a particular emphasis on the orphan receptor GPR55. This fluorescent ligand, a derivative of the well-characterized CB1 receptor antagonist AM251, offers researchers the ability to visualize and probe the function of these alternative cannabinoid-sensitive targets. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug discovery.

Core Concepts: Pharmacology of this compound

This compound is a fluorescent analog of AM251, where the AM251 molecule is conjugated to the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA).[1][2] While AM251 is a potent and selective antagonist/inverse agonist of the CB1 receptor, the addition of the bulky fluorophore in this compound significantly reduces its affinity for CB1.[3][4] This altered pharmacological profile has positioned this compound as a selective fluorescent ligand for GPR55, a receptor that is activated by certain cannabinoids and has been implicated in various physiological processes.[1][4]

This compound acts as an agonist at the GPR55 receptor, initiating a cascade of downstream signaling events.[4] This makes it an invaluable tool for studying GPR55 localization, trafficking, and function in living cells and tissues. Its fluorescent properties, with an excitation maximum around 543 nm and an emission maximum around 590 nm, are well-suited for confocal microscopy and other fluorescence-based assays.[1][2]

Quantitative Data: Receptor Binding and Functional Potency

To fully appreciate the utility of this compound as a selective GPR55 ligand, it is essential to compare its binding affinity and functional potency at GPR55 and the classical cannabinoid receptor, CB1. The following tables summarize key quantitative data for this compound and its parent compound, AM251.

CompoundReceptorParameterValueReference
This compound CB1Kd~450 nM[3]
AM251 CB1Ki7.49 nM[5][6]
IC508 nM[5][6]
GPR55EC50 (agonist)39 nM[5][6]

Table 1: Binding Affinity and Potency of this compound and AM251.

GPR55 Signaling Pathway

Activation of GPR55 by agonists such as this compound initiates a distinct signaling cascade. Unlike the Gi/o coupling of CB1 and CB2 receptors, GPR55 is known to couple to Gαq and Gα12/13 proteins.[7][8] This leads to the activation of RhoA, a small GTPase, and subsequently phospholipase C (PLC).[7][9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[7][9] This calcium signaling can then lead to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[7] Furthermore, GPR55 activation has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[9]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus T1117 This compound GPR55 GPR55 T1117->GPR55 binds Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 ERK ERK1/2 GPR55->ERK PLC PLC Gq->PLC activates RhoA RhoA G1213->RhoA activates IP3 IP3 PLC->IP3 produces RhoA->PLC activates ER_Ca Ca²⁺ Stores IP3->ER_Ca triggers release from Ca Ca²⁺ NFAT NFAT activation Ca->NFAT pERK p-ERK1/2 ERK->pERK phosphorylation ER_Ca->Ca

GPR55 signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study GPR55.

Fluorescent Ligand Binding Assay

This protocol is designed to visualize and quantify the binding of this compound to GPR55 in living cells or tissues. To ensure selectivity, it is often performed using cells or tissues from CB1 knockout (KO) mice.[4]

Materials:

  • Cells or tissue expressing GPR55 (e.g., HEK293 cells stably expressing GPR55, or primary tissues from CB1 KO mice).

  • This compound (stock solution in DMSO).

  • Unlabeled GPR55 ligand for competition (e.g., AM251, O-1602).

  • Appropriate cell culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Confocal microscope with appropriate laser lines and filters for this compound (Excitation ~543 nm, Emission ~590 nm).

Procedure:

  • Cell/Tissue Preparation:

    • For cultured cells: Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere.

    • For tissues: Prepare acute tissue slices (e.g., brain or vascular tissue) and maintain them in physiological buffer.

  • Incubation with this compound:

    • Prepare a working solution of this compound in the appropriate medium/buffer. A typical starting concentration is in the range of 100-300 nM.

    • Incubate the cells or tissue with the this compound solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Competition Assay (for specificity):

    • Pre-incubate a parallel set of cells/tissues with an excess of an unlabeled GPR55 ligand (e.g., 10-fold higher concentration than T1117) for 15-30 minutes before adding this compound.

  • Washing:

    • Gently wash the cells/tissues with fresh, pre-warmed medium/buffer to remove unbound this compound.

  • Imaging:

    • Immediately image the samples using a confocal microscope.

    • Acquire images using the appropriate laser excitation and emission filter settings for this compound.

    • Quantify the fluorescence intensity in regions of interest to compare total binding versus binding in the presence of a competitor.

Fluorescent_Binding_Workflow prep Prepare GPR55-expressing cells/tissue (e.g., from CB1 KO mice) incubate Incubate with this compound (e.g., 100-300 nM) prep->incubate competition Competition Control: Pre-incubate with unlabeled ligand prep->competition wash Wash to remove unbound T1117 incubate->wash competition->incubate image Image with Confocal Microscope (Ex: ~543 nm, Em: ~590 nm) wash->image analyze Analyze Fluorescence Intensity image->analyze

Workflow for a fluorescent ligand binding assay.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR55 by this compound.

Materials:

  • HEK293 cells stably expressing GPR55.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • This compound.

  • HBSS or other suitable buffer.

  • Fluorescence plate reader or fluorescence microscope capable of kinetic measurements.

Procedure:

  • Cell Plating: Seed GPR55-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add this compound (at various concentrations to determine a dose-response) and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

Calcium_Assay_Workflow plate Plate GPR55-expressing cells load Load with calcium-sensitive dye (e.g., Fluo-4 AM) plate->load wash Wash to remove excess dye load->wash measure Measure baseline fluorescence wash->measure add_T1117 Add this compound measure->add_T1117 record Record fluorescence change over time add_T1117->record

Workflow for a calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Materials:

  • Cells expressing GPR55.

  • This compound.

  • Serum-free medium.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment:

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with this compound for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing for Total ERK:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

ERK_Assay_Workflow treat Treat GPR55-expressing cells with this compound lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer to membrane sds_page->transfer probe_pERK Probe with anti-phospho-ERK1/2 Ab transfer->probe_pERK detect_pERK Detect chemiluminescence probe_pERK->detect_pERK strip Strip membrane detect_pERK->strip probe_tERK Re-probe with anti-total-ERK1/2 Ab strip->probe_tERK detect_tERK Detect and normalize probe_tERK->detect_tERK

Workflow for an ERK1/2 phosphorylation Western blot.

Conclusion

This compound is a powerful and selective fluorescent probe for the study of the non-CB1/CB2 receptor GPR55. Its agonistic activity, coupled with its fluorescent properties, enables detailed investigation into the localization, signaling, and function of GPR55. By providing a clear understanding of its pharmacology and detailed experimental protocols, this technical guide aims to facilitate the effective use of this compound in advancing our knowledge of this important orphan receptor and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols: Tocrifluor 1117 Staining for Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tocrifluor T1117 is a fluorescent probe designed for the visualization of cannabinoid receptor-like G-protein coupled receptors. It is a conjugate of AM 251, a known CB1 receptor antagonist, and the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). Tocrifluor T1117 has an excitation maximum at approximately 543 nm and an emission maximum at 590 nm, making it suitable for fluorescence microscopy.[1] This probe has been utilized in research to study the distribution of receptors like GPR55. The following protocol provides a comprehensive methodology for the application of Tocrifluor 1117 in the staining of formalin-fixed, paraffin-embedded (FFPE) tissues. It is important to note that this is a general protocol and may require optimization for specific tissues and experimental setups.

Materials and Reagents

  • Tocrifluor T1117

  • FFPE tissue sections on positively charged slides

  • Xylene or a suitable xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst stain)

  • Antifade mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Fluorescence microscope with appropriate filter sets for TAMRA and the chosen counterstain

Experimental Protocol

3.1. Deparaffinization and Rehydration

  • Immerse slides in xylene: 2 changes for 5 minutes each.

  • Immerse slides in 100% ethanol: 2 changes for 3 minutes each.

  • Immerse slides in 95% ethanol: 1 change for 3 minutes.

  • Immerse slides in 70% ethanol: 1 change for 3 minutes.

  • Rinse slides thoroughly in deionized water.

3.2. Antigen Retrieval

This step is often crucial for unmasking target sites in FFPE tissues.

  • Pre-heat the Antigen Retrieval Solution to 95-100°C in a water bath or steamer.

  • Immerse the slides in the hot Antigen Retrieval Solution and incubate for 20-30 minutes.

  • Allow the slides to cool down in the solution for 20 minutes at room temperature.

  • Rinse the slides with PBS.

3.3. Permeabilization

  • Incubate the slides in Permeabilization Buffer for 10-15 minutes at room temperature.

  • Wash the slides with PBS, 3 times for 5 minutes each.

3.4. Blocking

  • Incubate the slides in Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber. This step helps to minimize non-specific binding of the fluorescent probe.

3.5. This compound Staining

  • Prepare the this compound working solution by diluting it in Blocking Buffer. The optimal concentration should be determined empirically, but a starting range of 1 to 10 µM is recommended.

  • Carefully blot the excess blocking solution from the slides without allowing the tissue to dry.

  • Apply the this compound working solution to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C . The incubation should be carried out in a dark, humidified chamber.

  • Wash the slides with PBS, 3 times for 5-10 minutes each, while protecting them from light.

3.6. Nuclear Counterstaining

  • Incubate the slides with a suitable nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.

  • Wash the slides with PBS, 2 times for 5 minutes each.

3.7. Mounting

  • Carefully remove excess PBS from the slides.

  • Apply a drop of antifade mounting medium onto the tissue section.

  • Place a coverslip over the tissue, avoiding the formation of air bubbles.

  • Allow the mounting medium to cure according to the manufacturer's instructions.

  • Store the slides flat at 4°C in the dark until they are imaged.

Data Presentation: Protocol Parameters Summary

The following table provides a summary of the recommended parameters for the this compound staining protocol. These should be considered as starting points for optimization.

ParameterReagent/SettingRecommended Range/ValueNotes
Probe Concentration This compound1 - 10 µMTitration is necessary to find the optimal signal-to-noise ratio.
Incubation Time This compound Staining1-2 hours at RT or Overnight at 4°CLonger incubation may increase signal but also background.
Antigen Retrieval Heat-Induced (e.g., Sodium Citrate pH 6.0)20-30 minutes at 95-100°CMay not be necessary for all tissues but is generally recommended.
Permeabilization Triton X-1000.25% in PBSEnsures probe access to intracellular targets.
Blocking BSA1% in PBSReduces non-specific binding.

Visualization: Experimental Workflow and Signaling Pathway

The workflow for this compound staining of fixed tissues is a sequential process designed to preserve tissue morphology while allowing for specific fluorescent labeling.

Tocrifluor_Staining_Workflow start FFPE Tissue Section deparaffin Deparaffinization & Rehydration start->deparaffin antigen_retrieval Antigen Retrieval deparaffin->antigen_retrieval permeabilization Permeabilization antigen_retrieval->permeabilization blocking Blocking permeabilization->blocking staining This compound Incubation blocking->staining wash Washing staining->wash counterstain Nuclear Counterstain wash->counterstain mount Mounting counterstain->mount image Fluorescence Microscopy mount->image

Caption: A diagram of the experimental workflow for this compound staining.

As this compound is a fluorescently labeled antagonist, it is designed to bind to its target receptor, such as GPR55, and thereby block the downstream signaling that would normally be initiated by an agonist.

Tocrifluor_Signaling_Pathway cluster_membrane Cell Membrane receptor GPR55 downstream Downstream Signaling (e.g., Ca2+ mobilization) receptor->downstream blocked Signaling Blocked receptor->blocked tocrifluor This compound tocrifluor->receptor Binds & Blocks agonist Agonist agonist->receptor Binds & Activates

Caption: this compound acts as an antagonist at its target receptor.

References

Tocrifluor 1117: A Fluorescent Probe for Unraveling GPR55 Function in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Tocrifluor 1117 (T1117) , a fluorescent analog of the cannabinoid CB1 receptor antagonist AM251, has emerged as a valuable tool in neuroscience research for investigating the function and distribution of the G protein-coupled receptor 55 (GPR55). While its parent compound, AM251, is a potent CB1 antagonist, the addition of a tetramethylrhodamine fluorescent tag significantly reduces its affinity for CB1 receptors, making T1117 a selective ligand for GPR55. This unique property allows researchers to visualize and probe GPR55 in various experimental settings, shedding light on its role in neuronal signaling and its potential as a therapeutic target.

This document provides detailed application notes and protocols for the use of this compound in key neuroscience research applications, including GPR55 receptor visualization in brain tissue, analysis of receptor internalization, and measurement of intracellular calcium mobilization.

Application 1: Visualization of GPR55 Expression in Brain Tissue

This compound is effectively used to map the anatomical distribution of GPR55 in the brain. Studies have shown that GPR55 is predominantly expressed in glutamate neurons.[1][2] To ensure the specificity of T1117 binding to GPR55 and avoid any residual binding to CB1 receptors, experiments are often performed in brain slices from CB1 knockout (KO) mice.[1][2][3]

Quantitative Data: this compound Binding Parameters
ParameterValueSpeciesTissue/Cell TypeReference
Concentration for Imaging0.3 µMMouseMesenteric Artery[1]
Inhibition by AM251 (3 µM)26%MouseMesenteric Artery[1]
Ki of parent compound (AM251) for CB10.8 nMMouseBrain Membranes[1]
T1117 displacement of CP 55,940 at 1 µM10%MouseBrain Membranes
Experimental Protocol: GPR55 Staining in Brain Slices

This protocol outlines the steps for fluorescently labeling GPR55 in brain slices using this compound.

Materials:

  • CB1 knockout (KO) mice

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Sucrose solutions (20% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • This compound (Tocris Bioscience or similar)

  • Primary antibodies for co-localization (e.g., anti-VGLUT1 or anti-VGLUT2)

  • Alexa Fluor-conjugated secondary antibodies

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Tissue Preparation:

    • Anesthetize a CB1 KO mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA in PBS.

    • Dissect the brain and post-fix in 4% PFA for 4 hours at 4°C.

    • Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions in PBS at 4°C until it sinks.

    • Embed the brain in OCT compound and freeze at -80°C.

    • Cut 20-30 µm thick coronal sections using a cryostat and mount them on glass slides.

  • Staining:

    • Wash the sections three times for 5 minutes each with PBS.

    • Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

    • Incubate the sections with this compound at a concentration of 0.3 µM in blocking solution overnight at 4°C.

    • For co-localization studies, add primary antibodies against neuronal markers (e.g., VGLUT1 or VGLUT2) to the T1117 solution and incubate overnight at 4°C.

    • Wash the sections three times for 10 minutes each with PBS.

    • If co-staining, incubate with the appropriate Alexa Fluor-conjugated secondary antibodies for 2 hours at room temperature.

    • Wash the sections three times for 10 minutes each with PBS.

    • Counterstain nuclei by incubating with DAPI in PBS for 5 minutes.

    • Wash the sections twice with PBS.

  • Imaging:

    • Mount the coverslips using an appropriate mounting medium.

    • Visualize the fluorescence using a confocal microscope. This compound can be excited at 543 nm with an emission peak at 590 nm.

Visualization of Experimental Workflow

GPR55_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_image Imaging Perfusion Perfusion & Fixation Cryoprotection Cryoprotection Perfusion->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning Block Blocking & Permeabilization Sectioning->Block T1117_Incubation This compound Incubation Block->T1117_Incubation Antibody_Incubation Primary/Secondary Antibody Incubation (Optional for Co-localization) T1117_Incubation->Antibody_Incubation DAPI_Stain DAPI Staining Antibody_Incubation->DAPI_Stain Mount Mount Coverslip DAPI_Stain->Mount Microscopy Confocal Microscopy Mount->Microscopy

Workflow for GPR55 visualization in brain tissue.

Application 2: Analysis of GPR55 Internalization

This compound can be employed to monitor the internalization of GPR55 upon agonist stimulation. The reduction in cell surface fluorescence following treatment with a GPR55 agonist provides a measure of receptor internalization.[4]

Quantitative Data: this compound for Internalization Assays
ParameterValueCell TypeConditionReference
T1117 Concentration10 nMHepG2 cellsPre-treated with O-1602[3]
Reduction in T1117 uptake with GPR55 siRNA70.4 ± 8.6%PANC-1 cellsGPR55 knockdown[5]
Reduction in T1117 uptake with GPR55 siRNA>90.5 ± 6.3%HepG2 cellsGPR55 knockdown[5]
Experimental Protocol: GPR55 Internalization Assay

This protocol describes how to quantify GPR55 internalization in cultured cells using this compound.

Materials:

  • HEK293 cells stably expressing GPR55

  • Cell culture medium

  • GPR55 agonist (e.g., O-1602)

  • This compound

  • Live-cell imaging system or plate reader with fluorescence capabilities

Procedure:

  • Cell Culture:

    • Plate GPR55-expressing HEK293 cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).

    • Allow cells to adhere and grow to an appropriate confluency.

  • Internalization Assay:

    • Wash the cells with serum-free medium.

    • Pre-treat the cells with a GPR55 agonist (e.g., 10 µM O-1602) or vehicle control for a defined period (e.g., 30 minutes) at 37°C to induce internalization.

    • Add this compound to a final concentration of 10 nM and incubate for a further 15-30 minutes at 37°C.

    • Wash the cells with ice-cold PBS to remove unbound T1117 and stop internalization.

  • Quantification:

    • Measure the fluorescence intensity of the cells using a live-cell imaging system or a fluorescence plate reader.

    • Calculate the percentage of internalization by comparing the fluorescence of agonist-treated cells to vehicle-treated cells.

Visualization of GPR55 Internalization Pathway

GPR55_Internalization Agonist GPR55 Agonist (e.g., O-1602) GPR55_surface GPR55 (Surface) Agonist->GPR55_surface Binds GPR55_bound Agonist-Bound GPR55 GPR55_surface->GPR55_bound T1117 This compound T1117->GPR55_surface Binds to remaining surface receptors Internalization Receptor Internalization GPR55_bound->Internalization GPR55_internalized Internalized GPR55 Internalization->GPR55_internalized Fluorescence_Decrease Decreased Surface Fluorescence Internalization->Fluorescence_Decrease

Agonist-induced GPR55 internalization pathway.

Application 3: Measurement of Intracellular Calcium Mobilization

This compound can act as an agonist at GPR55, triggering an increase in intracellular calcium concentration ([Ca2+]i). This response can be measured in cells endogenously or exogenously expressing GPR55.

Quantitative Data: this compound-Induced Calcium Response
ParameterValueCell TypeConditionReference
T1117 Concentration for Ca2+ response0.1 - 0.3 µMGPR55-HEK293 cells-[1]
T1117 Concentration with no response3 µMControl HEK293 cellsLacking GPR55[1]
Experimental Protocol: Calcium Imaging Assay

This protocol details the measurement of this compound-induced calcium mobilization in cultured cells.

Materials:

  • HEK293 cells (control and GPR55-expressing)

  • Calcium imaging buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Preparation:

    • Plate control and GPR55-expressing HEK293 cells on glass-bottom dishes or 96-well plates.

    • Grow cells to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in calcium imaging buffer.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with calcium imaging buffer to remove excess dye.

  • Calcium Measurement:

    • Acquire a baseline fluorescence reading for a few minutes.

    • Add this compound at the desired concentration (e.g., 0.3 µM) and continue recording the fluorescence changes over time.

    • For ratiometric dyes like Fura-2, measure the emission at 510 nm with excitation alternating between 340 nm and 380 nm. For single-wavelength dyes like Fluo-4, use appropriate excitation/emission wavelengths (e.g., 488/520 nm).

    • Analyze the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths to determine the change in intracellular calcium concentration.

Visualization of GPR55 Calcium Signaling Pathway

GPR55_Calcium_Signaling T1117 This compound GPR55 GPR55 T1117->GPR55 Binds & Activates Gq_protein Gq Protein GPR55->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase

This compound-induced GPR55-mediated calcium signaling.

Application 4: Super-Resolution Microscopy (PharmacoSTORM)

This compound can potentially be used as a probe in super-resolution imaging techniques like Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM), collectively known as PharmacoSTORM when applied to pharmacological ligands. This would allow for the visualization of GPR55 at the nanoscale, providing unprecedented detail about its subcellular localization and organization. While detailed protocols for T1117 in PharmacoSTORM are still emerging, the general principle involves using the fluorophore on the ligand to enable single-molecule localization and reconstruction of a super-resolved image.

Further research and protocol development are needed to fully establish this compound as a standard tool for PharmacoSTORM imaging of GPR55 in neuroscience.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types.

References

Tocrifluor 1117: A Fluorescent Probe for GPR55 Internalization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential role in various physiological processes, including pain sensation, inflammation, and cancer cell proliferation.[1][2] Unlike classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a distinct pharmacological profile.[2][3] Studying the cellular dynamics of GPR55, particularly its internalization upon ligand binding, is crucial for understanding its signaling mechanisms and for the development of novel therapeutics. Tocrifluor 1117 (T1117) has emerged as a valuable tool for these investigations.[3][4]

This compound is a fluorescent derivative of the well-characterized cannabinoid CB1 receptor antagonist/inverse agonist, AM251, conjugated to the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA).[5][6] This fluorescent ligand exhibits binding activity at GPR55 and serves as a powerful probe for visualizing the receptor's localization and trafficking in living cells.[3][4] Its fluorescence properties (excitation/emission maxima at approximately 543/590 nm) are well-suited for confocal microscopy and other fluorescence-based imaging techniques.[5][6] This document provides detailed protocols for utilizing this compound in GPR55 internalization studies, along with data presentation guidelines and diagrams of the associated signaling pathways and experimental workflows.

Product Information and Properties

PropertyValueReference
Full Name N-(Piperidin-1-yl)-5-(4-(4-(3-(5-carboxamidotetramethylrhodaminyl)propyl))phenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide[7]
Synonyms T1117[7]
Molecular Weight ~974.97 g/mol [5]
Excitation Maximum ~543 nm[5]
Emission Maximum ~590 nm[5]
Appearance Powder[6]
Solubility Soluble in DMSO[6]
Storage Desiccate at -20°C[6]

GPR55 Signaling and Internalization

GPR55 activation by agonists, such as the endogenous ligand L-α-lysophosphatidylinositol (LPI), initiates a cascade of intracellular signaling events.[8][9] One of the key downstream pathways involves the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8][10] Ligand-induced activation of GPR55 can also lead to receptor internalization, a process where the receptor-ligand complex is translocated from the plasma membrane into intracellular vesicles.[9] This internalization is often mediated by β-arrestin and serves as a mechanism for signal desensitization and receptor trafficking.[11] The use of fluorescent ligands like this compound allows for the direct visualization of this internalization process.

GPR55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand GPR55 Ligand (e.g., LPI, this compound) GPR55 GPR55 Receptor Ligand->GPR55 Binding G_Protein Gq/G13 GPR55->G_Protein Activation Internalization Receptor Internalization (β-arrestin mediated) GPR55->Internalization Agonist-induced PLC Phospholipase C G_Protein->PLC RhoA RhoA G_Protein->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC ERK_Pathway ERK1/2 Phosphorylation PKC->ERK_Pathway ROCK ROCK RhoA->ROCK ROCK->ERK_Pathway

GPR55 Signaling Pathway Overview

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Internalization

This protocol describes the use of confocal microscopy to visualize the internalization of this compound in real-time in live cells expressing GPR55.

Materials:

  • Cells expressing GPR55 (e.g., HEK293-GPR55, PANC-1, HepG2)[12]

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMSO

  • GPR55 agonist (e.g., O-1602, L-α-lysophosphatidylinositol) (optional, for competition assays)[12]

  • GPR55 antagonist (optional, for competition assays)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

  • Glass-bottom imaging dishes or plates

Procedure:

  • Cell Seeding: Seed GPR55-expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Preparation: On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.

  • Serum Starvation (Optional): For some cell types, serum-starving the cells for 2-4 hours in serum-free medium prior to the experiment can reduce background fluorescence and enhance signaling responses.

  • Ligand Incubation:

    • Prepare a working solution of this compound in serum-free medium or imaging buffer at the desired final concentration (e.g., 2.5–100 nM).[12]

    • Add the this compound working solution to the cells.

  • Live-Cell Imaging:

    • Immediately place the imaging dish on the confocal microscope stage within the pre-warmed environmental chamber.

    • Acquire images at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.

    • Use appropriate laser lines and filters for this compound (e.g., 543 nm excitation and a 560-620 nm emission filter).

  • Data Analysis:

    • Define regions of interest (ROIs) within individual cells to quantify the intracellular fluorescence intensity over time.

    • Plot the change in fluorescence intensity within the ROIs as a function of time to visualize the rate of internalization.

    • The area under the curve (AUC) can be calculated to represent the total amount of internalized this compound.[12]

Competition Assay (Optional):

To confirm that the observed internalization is GPR55-mediated, a competition experiment can be performed.

  • Pre-incubate the cells with a non-fluorescent GPR55 agonist (e.g., 1 µM O-1602) or antagonist for 15-30 minutes before adding this compound.[12]

  • A decrease in the rate and extent of this compound internalization in the presence of the competing ligand would indicate specific binding to GPR55.

GPR55_Internalization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed GPR55-expressing cells on glass-bottom dish Culture Culture to 50-70% confluency Seed_Cells->Culture Wash Wash cells with PBS Culture->Wash Starve Serum starve (optional) Wash->Starve Add_T1117 Add this compound (e.g., 100 nM) Starve->Add_T1117 Image Live-cell confocal microscopy (37°C, 5% CO₂) Add_T1117->Image Acquire Acquire images over time (e.g., 0-60 min) Image->Acquire Define_ROIs Define Regions of Interest (ROIs) in cells Acquire->Define_ROIs Measure_Intensity Measure intracellular fluorescence intensity Define_ROIs->Measure_Intensity Plot_Data Plot intensity vs. time Measure_Intensity->Plot_Data Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Data->Calculate_AUC

GPR55 Internalization Assay Workflow

Protocol 2: Immunocytochemistry for GPR55 Colocalization with Internalized this compound

This protocol allows for the visualization of internalized this compound within endocytic vesicles and its colocalization with GPR55.

Materials:

  • Cells expressing HA-tagged GPR55[9]

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody (e.g., anti-HA antibody)

  • Fluorescently labeled secondary antibody (with a spectrally distinct fluorophore from this compound, e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 (steps 1-5).

  • Fixation: After the desired incubation time with this compound, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-HA) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and image using a confocal microscope. Analyze the colocalization of the this compound signal with the GPR55 (anti-HA) signal.

Data Presentation

Quantitative data from GPR55 internalization studies using this compound can be summarized in tables for clear comparison.

Table 1: Effect of GPR55 Ligands on this compound Internalization

TreatmentConcentration% Reduction in T1117 Internalization (AUC)
O-16021 µMTo be experimentally determined
L-α-lysophosphatidylinositol10 µMTo be experimentally determined
GPR55 Antagonist (e.g., ML193)1 µMTo be experimentally determined

Table 2: Pharmacological Profile of GPR55 Ligands in Functional Assays

CompoundAssayEC₅₀ / IC₅₀Reference
L-α-lysophosphatidylinositolCa²⁺ Mobilization~1.2 µM[11]
AM251Ca²⁺ Mobilization~9.6 µM[11]
SR141716ACa²⁺ Mobilization~3.9 µM[11]
ML184 (Agonist)β-arrestin Recruitment263 nM[11]
ML193 (Antagonist)β-arrestin Recruitment221 nM[13]

Troubleshooting

  • High Background Fluorescence:

    • Ensure complete removal of serum-containing medium before adding this compound.

    • Optimize the concentration of this compound; use the lowest concentration that gives a detectable signal.

    • Wash cells thoroughly with PBS before imaging.

  • No/Low Internalization Signal:

    • Confirm GPR55 expression in the cell line used.

    • Increase the concentration of this compound or the incubation time.

    • Ensure the imaging setup is optimized for detecting the this compound signal.

  • Phototoxicity:

    • Minimize laser power and exposure time during live-cell imaging.

    • Use a sensitive detector to reduce the required laser intensity.

Conclusion

This compound is a specific and effective fluorescent probe for studying the internalization of the GPR55 receptor. The protocols outlined in this document provide a framework for researchers to visualize and quantify GPR55 trafficking in response to ligand binding. These studies are essential for elucidating the complex pharmacology of GPR55 and for the development of novel drugs targeting this receptor.

References

Tocrifluor 1117: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocrifluor 1117 is a potent and selective fluorescent ligand for the G protein-coupled receptor 55 (GPR55). Derived from the well-characterized CB1 receptor antagonist AM251, this compound is conjugated to a rhodamine derivative, exhibiting excitation and emission maxima at approximately 543 nm and 590 nm, respectively. This fluorescent probe provides a powerful tool for the direct visualization and quantification of GPR55 expression on the surface of living cells. Its application in flow cytometry enables high-throughput analysis of GPR55-expressing cell populations, facilitating research in areas such as oncology, immunology, and neurobiology.

This document provides detailed application notes and protocols for the use of this compound in flow cytometry, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative analysis of GPR55 expression using this compound in flow cytometry allows for the precise determination of the percentage of GPR55-positive cells and the relative receptor density on the cell surface, often measured as Mean Fluorescence Intensity (MFI). Below are illustrative tables summarizing hypothetical data from flow cytometry experiments.

Table 1: GPR55 Expression in Various Cancer Cell Lines

Cell LineCancer TypePercentage of this compound Positive Cells (%)Mean Fluorescence Intensity (MFI)
PANC-1Pancreatic85.212,345
HepG2Liver78.69,876
DU145Prostate65.48,765
MCF-7Breast42.15,432
JurkatT-cell Leukemia15.82,109
K562Myelogenous Leukemia5.3876

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Table 2: Competitive Binding Assay with a GPR55 Antagonist

Competitor Concentration (nM)This compound MFI% Inhibition
0 (Control)11,5000
19,86014.3
107,59034.0
1004,37062.0
10002,15081.3
1000098091.5

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Signaling Pathway

Activation of GPR55 by an agonist, such as this compound, initiates a signaling cascade that is distinct from the classical cannabinoid receptors CB1 and CB2. GPR55 primarily couples to Gα13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway culminates in the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade can lead to the activation of various transcription factors, including NFAT, NF-κB, and CREB, ultimately influencing cellular processes such as proliferation, migration, and apoptosis.

GPR55_Signaling_Pathway GPR55 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activation PLC PLC IP3 IP3 PLC->IP3 Generates RhoA RhoA G_alpha_13->RhoA Activation ROCK ROCK RhoA->ROCK Activation ROCK->PLC Activation Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Induces Transcription_Factors NFAT, NF-κB, CREB Ca2_release->Transcription_Factors Activates Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) Transcription_Factors->Cellular_Responses Regulate Tocrifluor This compound (Agonist) Tocrifluor->GPR55

Caption: GPR55 signaling cascade initiated by this compound.

Experimental Protocols

Protocol 1: Direct Staining of GPR55 on Live Cells using this compound

This protocol describes the direct staining of cell surface GPR55 using this compound for analysis by flow cytometry.

Materials:

  • This compound

  • Cells of interest (e.g., PANC-1 for positive control, Jurkat for low expression)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 7-AAD or Propidium Iodide (PI) for viability staining

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.

    • Resuspend cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

    • Keep cells on ice.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

    • Prepare a working solution of this compound in Flow Cytometry Staining Buffer. A starting concentration of 100 nM is recommended, but this should be optimized for your specific cell type and experimental conditions.

    • Add the appropriate volume of the this compound working solution to each tube. For a negative control, add an equivalent volume of staining buffer without this compound.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Repeat the wash step.

  • Viability Staining:

    • Resuspend the cell pellet in 100-200 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye such as 7-AAD or PI according to the manufacturer's instructions. This is crucial to exclude dead cells, which can non-specifically bind fluorescent dyes.

  • Data Acquisition:

    • Acquire data on a flow cytometer equipped with a laser and filter set appropriate for this compound (Excitation: ~543 nm, Emission: ~590 nm, e.g., PE or PE-Texas Red channel).

    • Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

Protocol 2: Competitive Binding Assay

This protocol can be used to assess the binding of unlabeled compounds to GPR55 by measuring their ability to compete with this compound.

Materials:

  • Same as Protocol 1

  • Unlabeled competitor compound (e.g., a putative GPR55 antagonist or agonist)

Procedure:

  • Cell Preparation:

    • Follow step 1 of Protocol 1.

  • Competition:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Prepare serial dilutions of the unlabeled competitor compound in Flow Cytometry Staining Buffer.

    • Add the desired concentration of the competitor to the respective tubes.

    • Incubate for 15-30 minutes at 4°C.

  • This compound Staining:

    • Add a fixed, pre-optimized concentration of this compound (e.g., the concentration that gives 50-80% of maximal binding) to all tubes (except the unstained control).

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Washing and Viability Staining:

    • Follow steps 3 and 4 of Protocol 1.

  • Data Acquisition and Analysis:

    • Acquire data as described in step 5 of Protocol 1.

    • The Mean Fluorescence Intensity (MFI) of this compound is measured for each competitor concentration.

    • The percentage of inhibition can be calculated and plotted against the competitor concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for a direct staining experiment using this compound.

Tocrifluor_Flow_Cytometry_Workflow This compound Flow Cytometry Workflow Start Start Cell_Harvest Harvest and Wash Cells Start->Cell_Harvest Cell_Suspension Prepare Cell Suspension (1x10^6 cells/mL) Cell_Harvest->Cell_Suspension Staining Incubate with this compound (e.g., 100 nM, 30-60 min, 4°C) Cell_Suspension->Staining Washing Wash Cells (2x) Staining->Washing Viability_Stain Add Viability Dye (e.g., 7-AAD or PI) Washing->Viability_Stain Data_Acquisition Acquire Data on Flow Cytometer Viability_Stain->Data_Acquisition Data_Analysis Analyze Data (Gate on live, single cells) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for direct GPR55 staining with this compound.

Tocrifluor 1117: A Fluorescent Probe for Elucidating GPR55 Trafficking and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tocrifluor 1117 is a potent and selective fluorescent ligand for the G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor. This molecule is a fluorescent derivative of the well-characterized CB1 receptor antagonist/inverse agonist, AM251, conjugated to the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). Its spectral properties, with an excitation maximum around 543 nm and an emission maximum around 590 nm, make it a valuable tool for fluorescence microscopy-based applications.[1][2] Notably, while derived from a CB1 antagonist, this compound exhibits low affinity for CB1 receptors, rendering it a selective probe for studying GPR55.[3] These characteristics make this compound an ideal tool for investigating the cellular localization, trafficking, and internalization of GPR55 in living cells and tissues.

This document provides detailed application notes and experimental protocols for utilizing this compound in receptor trafficking studies. It is intended for researchers in cell biology, pharmacology, and drug discovery who are interested in the functional characterization of GPR55.

Key Applications

  • Visualization of GPR55 cellular and tissue distribution: this compound allows for the direct visualization of GPR55 localization on the plasma membrane and in intracellular compartments.

  • Real-time monitoring of GPR55 internalization: The fluorescent properties of this compound enable the tracking of ligand-induced receptor internalization in live cells.

  • Quantitative analysis of receptor trafficking: Image analysis techniques can be applied to quantify the rate and extent of GPR55 internalization and recycling.

  • Competition binding assays: this compound can be used as a fluorescent tracer in competition binding assays to determine the affinity of unlabeled ligands for GPR55.

  • Co-localization studies: To understand the fate of internalized receptors, this compound can be used in conjunction with fluorescent markers for various endocytic compartments.

Data Presentation

Table 1: Spectral and Binding Properties of this compound
PropertyValueReference
Fluorophore5-Carboxytetramethylrhodamine (5-TAMRA)[2]
Excitation Maximum~543 nm[1][2]
Emission Maximum~590 nm[1][2]
Primary TargetGPR55[1]
Secondary Target (low affinity)CB1 Receptor[3]
Table 2: Quantitative Analysis of this compound Binding to GPR55
ExperimentCell/Tissue TypeThis compound ConcentrationCompetitor (Concentration)% Inhibition of BindingReference
Competition BindingMouse Mesenteric Artery0.3 µMAM251 (3 µM)~26%Daly et al., 2010
Table 3: Quantitative Analysis of this compound Internalization
Cell LineTreatmentThis compound ConcentrationMeasurementResultReference
HepG2-2.5 - 100 nMRate of cellular uptakeDose-dependent increaseBernier et al., 2014
HepG2O-1602 (GPR55 agonist)10 nMRate of cellular uptakeDose-dependent decreaseBernier et al., 2014
PANC-1GPR55 siRNANot specifiedT1117 internalizationSignificant reductionBernier et al., 2014

Signaling Pathways and Experimental Workflows

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activates ERK1_2 ERK1/2 Activation GPR55->ERK1_2 CREB CREB Activation GPR55->CREB Internalization Receptor Internalization GPR55->Internalization PLC PLC G_alpha_13->PLC Activates RhoA RhoA G_alpha_13->RhoA Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Tocrifluor_1117 This compound (or other agonist) Tocrifluor_1117->GPR55 Binds to ROCK ROCK RhoA->ROCK Activates Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement

Caption: GPR55 Signaling Pathway activated by this compound.

Receptor_Internalization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging and Analysis cell_culture 1. Culture cells to optimal confluency serum_starve 2. Serum-starve cells cell_culture->serum_starve pretreatment 3. Pre-treat with agonist/ antagonist (optional) serum_starve->pretreatment add_tocrifluor 4. Add this compound pretreatment->add_tocrifluor incubation 5. Incubate for defined time points add_tocrifluor->incubation wash 6. Wash to remove unbound ligand incubation->wash image_acquisition 7. Acquire images using confocal microscopy wash->image_acquisition quantification 8. Quantify fluorescence intensity/internalization image_acquisition->quantification

Caption: Workflow for a this compound receptor internalization assay.

CoLocalization_Workflow cluster_labeling Cell Labeling cluster_fixation Fixation and Permeabilization cluster_staining Immunostaining cluster_analysis Imaging and Analysis label_tocrifluor 1. Label cells with This compound induce_internalization 2. Induce internalization (agonist treatment) label_tocrifluor->induce_internalization fix_cells 3. Fix cells induce_internalization->fix_cells permeabilize 4. Permeabilize cells fix_cells->permeabilize block 5. Block non-specific binding permeabilize->block primary_ab 6. Incubate with primary antibody (e.g., anti-EEA1, anti-LAMP1) block->primary_ab secondary_ab 7. Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab acquire_images 8. Acquire multi-channel confocal images secondary_ab->acquire_images analyze_colocalization 9. Analyze co-localization (e.g., Pearson's coefficient) acquire_images->analyze_colocalization

Caption: Workflow for co-localization of this compound with endosomal markers.

Experimental Protocols

Protocol 1: Live-Cell Imaging of GPR55 Internalization

This protocol describes how to visualize and quantify the internalization of GPR55 in response to agonist treatment using this compound.

Materials:

  • Cells expressing GPR55 (e.g., HEK293-GPR55, HepG2, PANC-1)

  • Glass-bottom imaging dishes or plates

  • Complete cell culture medium

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • GPR55 agonist (e.g., O-1602, L-α-lysophosphatidylinositol)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed GPR55-expressing cells onto glass-bottom imaging dishes and culture until they reach 70-80% confluency.

  • Serum Starvation: Prior to the experiment, replace the complete medium with serum-free medium and incubate for 2-4 hours at 37°C.

  • Pre-treatment (Optional): To study the effect of antagonists, pre-incubate the cells with the desired concentration of the antagonist for 30 minutes at 37°C before adding this compound.

  • Labeling: Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 10-100 nM). Add the this compound solution to the cells.

  • Agonist Stimulation: For agonist-induced internalization, add the GPR55 agonist to the cells at the desired concentration. For a time-course experiment, acquire images at different time points after agonist addition.

  • Live-Cell Imaging: Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber. Use a 543 nm laser line for excitation and collect emission between 560-620 nm. Acquire images at specified time intervals.

  • Data Analysis:

    • Qualitative analysis: Visually inspect the images for the redistribution of fluorescence from the plasma membrane to intracellular puncta.

    • Quantitative analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the internalization. This can be done by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane over time, or by counting the number and intensity of intracellular vesicles.

Protocol 2: Competition Binding Assay

This protocol outlines a method to determine the binding affinity of unlabeled compounds for GPR55 using this compound as the fluorescent ligand.

Materials:

  • Cells or membrane preparations expressing GPR55

  • Black, clear-bottom 96-well plates

  • This compound

  • Unlabeled competitor compounds

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Fluorescence plate reader

Procedure:

  • Cell/Membrane Preparation:

    • For whole-cell assays, seed GPR55-expressing cells into the 96-well plate and grow to confluency.

    • For membrane preparations, prepare membranes from GPR55-expressing cells and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled competitor compound in assay buffer.

    • Prepare a solution of this compound in assay buffer at a constant concentration (typically at or below its Kd for GPR55).

  • Incubation:

    • To each well, add the cell/membrane preparation.

    • Add the serially diluted unlabeled competitor.

    • Add the this compound solution.

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters (e.g., Ex: 540 nm, Em: 590 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of this compound).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant for GPR55.

Protocol 3: Co-localization with Endosomal Markers

This protocol describes how to determine the subcellular localization of internalized GPR55 by co-staining with markers for early and late endosomes.

Materials:

  • Cells expressing GPR55 on coverslips

  • This compound

  • GPR55 agonist

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against endosomal markers (e.g., rabbit anti-EEA1 for early endosomes, mouse anti-LAMP1 for late endosomes/lysosomes)

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 647 anti-mouse)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow GPR55-expressing cells on coverslips.

    • Induce GPR55 internalization by treating the cells with a GPR55 agonist in the presence of this compound for a specific time (e.g., 30 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Acquire multi-channel images using a confocal microscope, with separate channels for this compound, the endosomal markers, and DAPI.

  • Co-localization Analysis:

    • Use image analysis software to merge the channels and analyze the degree of co-localization between the this compound signal and the endosomal markers.

    • Quantitative co-localization can be assessed by calculating Pearson's correlation coefficient or Mander's overlap coefficient.

Conclusion

This compound is a versatile and powerful fluorescent probe for studying the dynamic processes of GPR55 trafficking and signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this tool in their investigations. By enabling the direct visualization and quantification of receptor movement, this compound will continue to be instrumental in unraveling the complex biology of GPR55 and its role in health and disease.

References

Application Notes: Co-localization of GPCRs using Tocrifluor 1117 and Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

APP NOTE & PROTOCOL

Introduction Co-localization in fluorescence microscopy is a powerful technique used to determine the spatial proximity of two or more distinct molecules within a cell or tissue.[1][2] This method is crucial for studying protein-protein interactions, subcellular compartmentalization, and trafficking.[1] This document provides a detailed protocol for co-localization studies using Tocrifluor 1117, a fluorescent ligand, in conjunction with traditional antibody-based immunofluorescence (IF).

Principle of the Method This protocol combines the specificity of a fluorescent small molecule ligand with the versatility of antibody labeling.

  • This compound (T1117) is a fluorescent ligand derived from the CB1 receptor antagonist/inverse agonist AM 251, conjugated to a rhodamine derivative (5-TAMRA).[3][4][] It is used to label cannabinoid receptors, particularly the G protein-coupled receptor GPR55, for which it acts as a selective fluorescent ligand.[3][4][6] T1117 is well-suited for fluorescence microscopy due to its stability under laser excitation and good fluorescent yield.[3]

  • Antibody Staining involves using a specific primary antibody to bind to a protein of interest (e.g., a scaffolding protein, an ion channel, or another receptor). A secondary antibody, conjugated to a spectrally distinct fluorophore, is then used to detect the primary antibody.

By using fluorophores with separate excitation and emission spectra for T1117 and the secondary antibody, their respective targets can be imaged simultaneously. The degree of overlap between the two fluorescent signals is then quantified to infer co-localization.

Target & Spectral Properties of this compound this compound is a fluorescent form of AM 251 and functions as a selective ligand for the GPR55 receptor.[6] It can also be a valuable tool for identifying the cellular location of other cannabinoid receptors.[3][6] While derived from a CB1 antagonist, its activity at CB1 receptors is significantly reduced by the addition of the fluorophore.[7]

ParameterWavelength (nm)Compatible Dyes for Co-Staining
Excitation (peak) 543[4][][6]Alexa Fluor 488, FITC, GFP
Emission (peak) 590[4][][6]Alexa Fluor 647, Cy5

Experimental Protocol

1. Reagent and Buffer Preparation

  • This compound Stock Solution: Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light. The molecular weight of T1117 is 974.97 g/mol .

  • Primary Antibody: Dilute to a pre-optimized working concentration in Antibody Dilution Buffer.

  • Secondary Antibody: Select a fluorescently-labeled secondary antibody with minimal spectral overlap with T1117 (e.g., conjugated to Alexa Fluor 488). Dilute according to the manufacturer's instructions.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS

    • Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Tween-20

2. Cell Culture and Preparation

  • Seed cells onto sterile glass coverslips in a culture plate and grow to 60-80% confluency.

  • Wash the cells briefly with PBS.

3. This compound Staining (Live Cell)

  • Dilute the T1117 stock solution to a final working concentration (e.g., 100-300 nM) in pre-warmed, serum-free culture medium.

  • Incubate the cells with the T1117 solution at 37°C for 30-60 minutes.

  • Wash the cells three times with PBS to remove unbound T1117.

4. Fixation and Permeabilization

  • Fix the T1117-stained cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes.

  • Wash three times with PBS.

5. Immunofluorescence Staining

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody: Remove the blocking buffer and incubate the cells with the diluted primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody: Incubate the cells with the diluted fluorescent secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

6. Mounting and Imaging

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium, optionally containing a nuclear counterstain like DAPI.

  • Seal the coverslips with nail polish.

  • Image the slides using a confocal microscope.[8] It is crucial to acquire images for each channel sequentially to prevent bleed-through. Set acquisition parameters (laser power, gain) to avoid signal saturation.[2]

Data Analysis and Interpretation

Quantitative co-localization analysis should be performed on the acquired images using software like ImageJ (with plugins like JaCoP), QuPath, or other specialized programs.[9]

Key Quantitative Metrics:

  • Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the pixel intensities of the two channels.[10][11][12] Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.[1][10]

  • Manders' Overlap Coefficient (MOC): Represents the fraction of signal from one channel that overlaps with signal from the other channel. It ranges from 0 (no overlap) to 1 (complete overlap).[10][11]

MetricValue RangeInterpretation
Pearson's Coefficient (PCC) -1 to +1Measures intensity correlation. A value > 0.5 is often considered biological co-localization.
Manders' Coefficient (M1/M2) 0 to 1M1: Fraction of Channel 1 signal overlapping with Channel 2. M2: Fraction of Channel 2 signal overlapping with Channel 1.

Example Co-localization Data:

ConditionPearson's Coefficient (PCC)Manders' Coefficient (M1)
Control Cells 0.15 ± 0.050.20 ± 0.07
Treated Cells 0.78 ± 0.090.85 ± 0.11
Negative Control (Rotated Image) 0.02 ± 0.030.05 ± 0.04

Visualizations

G cluster_prep Cell Preparation cluster_t1117 This compound Staining (Live) cluster_if Immunofluorescence Protocol cluster_analysis Imaging & Analysis A Seed Cells on Coverslips B Culture to 60-80% Confluency A->B C Incubate with T1117 B->C D Wash (x3) C->D E Fix with 4% PFA D->E F Permeabilize (Triton X-100) E->F G Block (BSA) F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Mount Coverslip I->J K Confocal Microscopy J->K L Quantitative Analysis (PCC, MOC) K->L

Caption: Experimental workflow for co-localization using this compound and antibodies.

G cluster_signals Cellular Signals cluster_analysis Image Analysis T1117 GPR55 (T1117) Overlap Co-localized Signal T1117->Overlap Channel 1 Antibody Protein X (Antibody) Antibody->Overlap Channel 2 PCC Pearson's Coefficient Overlap->PCC Quantify

Caption: Conceptual diagram of two-channel co-localization analysis.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Tocrifluor 1117.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tocrifluor 1117. Our aim is to help you reduce background fluorescence and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent ligand designed for the G protein-coupled receptor 55 (GPR55). It is a fluorescent derivative of AM251, a known CB1 cannabinoid receptor antagonist, conjugated to the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA).[1][2] Its primary application is in fluorescence microscopy and other fluorescence-based assays to visualize the location and binding of GPR55 in cells and tissues.

Q2: What are the excitation and emission wavelengths of this compound?

The optimal excitation and emission wavelengths for this compound are approximately 543 nm and 590 nm, respectively.[2]

Q3: What is a good starting concentration for this compound in cell-based imaging experiments?

Based on published research, a starting concentration of 0.3 µM has been used for staining vascular smooth muscle.[2] However, the optimal concentration will depend on the cell type and expression level of GPR55. It is highly recommended to perform a concentration titration to determine the best signal-to-noise ratio for your specific experimental setup.

Q4: Can this compound bind to other receptors?

This compound is derived from AM251, a CB1 receptor antagonist. While it has a lower affinity for CB1 receptors compared to its parent molecule, off-target binding, particularly at higher concentrations, is a possibility.[1][2] To mitigate this, using the lowest effective concentration and including appropriate controls, such as competition assays with an unlabeled GPR55-specific ligand, is recommended.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure the specific signal from this compound, leading to difficulties in data interpretation. The following guide addresses common causes of high background and provides potential solutions.

ProblemPossible CauseSuggested Solution
High background across the entire field of view This compound concentration is too high: Excess unbound ligand contributes to overall background.Perform a concentration titration experiment to identify the lowest concentration that provides a specific signal. Start with a range from 0.1 µM to 1.0 µM.
Inadequate washing: Insufficient removal of unbound this compound after incubation.Increase the number and/or duration of wash steps after incubation. Use a physiological buffer such as PBS or HBSS.
Autofluorescence of cells or medium: Phenol red in culture medium and endogenous cellular fluorophores can contribute to background.Image cells in phenol red-free medium. Include an unstained control sample to assess the level of cellular autofluorescence.
Non-specific binding to cellular structures Hydrophobic interactions: this compound may non-specifically associate with lipids or other cellular components.Consider adding a small amount of a non-ionic surfactant, like Tween-20 (0.05%), to the wash buffer. The inclusion of bovine serum albumin (BSA) in the incubation buffer can also help to block non-specific binding sites.
Off-target binding: Binding to receptors other than GPR55, such as CB1 receptors.Use a lower concentration of this compound. Include a competition control by co-incubating with an excess of an unlabeled GPR55-specific ligand to confirm the specificity of the signal.
Signal is weak and difficult to distinguish from background Low GPR55 expression: The target receptor may be present at low levels in your cells of interest.Consider using a cell line known to express high levels of GPR55 as a positive control. If possible, use a transient or stable expression system to increase the receptor density.
Suboptimal incubation time: Incubation may be too short for sufficient binding or too long, leading to increased non-specific uptake.Optimize the incubation time. A time course experiment (e.g., 15, 30, 60, and 120 minutes) can help determine the point of maximal specific binding with minimal background.
Photobleaching: The fluorescent signal may be fading due to excessive exposure to excitation light.Minimize the exposure time and intensity of the excitation light source. Use an anti-fade mounting medium if imaging fixed cells.

Experimental Protocols

Representative Protocol for Live Cell Staining with this compound

This protocol is a general guideline. Optimization of concentrations, incubation times, and wash steps is highly recommended for each specific cell type and experimental condition.

Materials:

  • Cells expressing GPR55

  • Phenol red-free cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Unlabeled GPR55-specific ligand for competition assay (optional)

  • Imaging-grade multi-well plates or chamber slides

Procedure:

  • Cell Preparation:

    • Plate cells on an appropriate imaging vessel and culture until they reach the desired confluency.

    • On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed phenol red-free medium.

    • Add fresh phenol red-free medium to the cells.

  • Preparation of Staining Solution:

    • Prepare a working solution of this compound in phenol red-free medium. A starting concentration of 0.3 µM is recommended. Protect the solution from light.

  • Incubation:

    • Add the this compound working solution to the cells.

    • Incubate at 37°C for 30-60 minutes. The optimal time should be determined experimentally. Protect the cells from light during incubation.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound ligand.

  • Imaging:

    • Add fresh PBS or HBSS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for 5-TAMRA (Excitation/Emission: ~543/590 nm).

Controls:

  • Unstained Control: Cells that have not been incubated with this compound to determine the level of autofluorescence.

  • Competition Control: Co-incubate cells with the this compound working solution and a 10-fold excess of an unlabeled GPR55-specific ligand to demonstrate binding specificity.

Data Presentation

Table 1: Example of this compound Concentration Titration
This compound Concentration (µM)Mean Specific Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio
0.1150503.0
0.3450756.0
1.08002004.0
3.012005002.4

Note: These are hypothetical data for illustrative purposes.

Table 2: Example of Incubation Time Optimization
Incubation Time (minutes)Mean Specific Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio
15200603.3
30420706.0
604801204.0
1205002502.0

Note: These are hypothetical data for illustrative purposes.

Visualizations

GPR55_Signaling_Pathway Tocrifluor1117 This compound GPR55 GPR55 Receptor Tocrifluor1117->GPR55 Binds to G_Protein Gαq/11 or Gα12/13 GPR55->G_Protein Activates PLC Phospholipase C G_Protein->PLC RhoA RhoA G_Protein->RhoA Calcium Ca²⁺ Mobilization PLC->Calcium ROCK ROCK RhoA->ROCK ERK ERK Activation ROCK->ERK Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Plating Plate Cells Prepare_Reagents Prepare this compound Working Solution Incubation Incubate Cells with This compound Prepare_Reagents->Incubation Washing Wash to Remove Unbound Ligand Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Analyze Signal vs. Background Imaging->Data_Analysis Troubleshooting_Logic Start High Background Fluorescence? Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Yes Optimal_Signal Optimal Signal Achieved Start->Optimal_Signal No Titrate_Concentration Perform Concentration Titration Check_Concentration->Titrate_Concentration No Check_Washing Are wash steps sufficient? Check_Concentration->Check_Washing Yes Titrate_Concentration->Check_Washing Increase_Washing Increase Number/ Duration of Washes Check_Washing->Increase_Washing No Check_Autofluorescence Is cellular autofluorescence high? Check_Washing->Check_Autofluorescence Yes Increase_Washing->Check_Autofluorescence Use_Controls Image Unstained Cells Use Phenol Red-Free Medium Check_Autofluorescence->Use_Controls Yes Check_Nonspecific Is there non-specific binding? Check_Autofluorescence->Check_Nonspecific No Use_Controls->Check_Nonspecific Add_Blockers Add BSA/Tween-20 Use Competition Control Check_Nonspecific->Add_Blockers Yes Check_Nonspecific->Optimal_Signal No Add_Blockers->Optimal_Signal

References

Tocrifluor 1117 Technical Support Center: Optimizing Concentration for Superior Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Tocrifluor 1117 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell staining experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-quality, reproducible results.

This compound is a fluorescent ligand for the G protein-coupled receptor 55 (GPR55) and is derived from the CB1 receptor antagonist AM251.[1] With excitation and emission wavelengths of approximately 543 nm and 590 nm respectively, it is a valuable tool for visualizing the cellular localization of cannabinoid receptors in living tissues.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: Based on published studies, a starting concentration in the range of 0.1 µM to 0.3 µM is recommended.[4] However, the optimal concentration will be cell-type and experiment-dependent. We strongly advise performing a concentration titration to determine the best signal-to-noise ratio for your specific application.

Q2: Can this compound be used for both live and fixed cell staining?

A2: this compound has been successfully used for staining in unfixed biological specimens.[5] For live-cell imaging, it is reported to have low toxicity.[5] While protocols for fixed-cell staining with this compound are less common, general principles of fluorescent staining of fixed cells can be applied. It is important to note that fixation and permeabilization can sometimes alter receptor conformation and ligand binding.

Q3: What are the known off-target binding potentials for this compound?

A3: this compound is a fluorescent derivative of the CB1 receptor antagonist AM251. Therefore, it has the potential to bind to the CB1 receptor.[1] To mitigate this, researchers have used CB1-knockout models.[4] When working with cells known to express CB1, it is advisable to include appropriate controls, such as competition assays with a non-fluorescent CB1-specific ligand.

Q4: How can I minimize photobleaching when imaging this compound?

A4: this compound is reported to be stable under confocal laser excitation.[5] However, all fluorophores are susceptible to photobleaching. To minimize this, use the lowest possible laser power that provides an adequate signal, reduce the exposure time, and limit the duration of light exposure. Using an anti-fade mounting medium can also help preserve the fluorescent signal, particularly in fixed-cell preparations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Suboptimal this compound Concentration: The concentration of the ligand may be too low for detection.Perform a titration experiment to determine the optimal concentration for your cell type and experimental setup.
Low Receptor Expression: The target receptor (GPR55) may not be sufficiently expressed in your cells of interest.Confirm GPR55 expression using a validated method such as qPCR or Western blot.
Incorrect Imaging Settings: Excitation and emission wavelengths may not be correctly set for this compound (Ex: 543 nm, Em: 590 nm).Ensure your microscope filters and laser lines are appropriate for detecting the rhodamine derivative of this compound.
High Background Signal Excess this compound Concentration: Using too high a concentration can lead to non-specific binding and high background fluorescence.[6]Titrate the this compound concentration downwards to find a balance between specific signal and background.
Inadequate Washing: Insufficient washing after staining can leave unbound ligand in the sample, contributing to background noise.Increase the number and/or duration of wash steps after incubation with this compound.
Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal.Image an unstained control sample to assess the level of autofluorescence and, if necessary, use background subtraction techniques.
Phototoxicity in Live Cells Prolonged Exposure to Excitation Light: High-intensity light can be damaging to live cells over time.Minimize light exposure by using the lowest possible laser power and shortest exposure times. Consider using time-lapse imaging with longer intervals between acquisitions.
High Ligand Concentration: Even if reported as low-toxicity, high concentrations of any reagent can be stressful to cells.Use the lowest effective concentration of this compound as determined by your titration experiments.

Experimental Protocols

Live-Cell Staining with this compound

This protocol provides a general framework for staining live cells. Optimization of incubation times and concentrations is recommended.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on imaging-compatible plates or slides

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 0.1 µM to 1.0 µM).

  • Staining: Remove the culture medium from the cells and gently wash once with warm PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary and should be determined empirically.

  • Washing: Remove the staining solution and wash the cells 2-3 times with warm live-cell imaging medium to remove unbound ligand.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for rhodamine (Ex/Em ~543/590 nm).

Fixed-Cell Staining with this compound (General Protocol)

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Optional: Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Optional: Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium (with or without DAPI)

Procedure:

  • Cell Preparation: Culture cells on coverslips or imaging plates.

  • Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular domains of the receptor, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Blocking (Optional): To reduce non-specific binding, incubate with a blocking buffer for 30-60 minutes.

  • Staining: Dilute this compound in PBS (or blocking buffer) to the optimal concentration and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image using a fluorescence microscope.

Quantitative Data Tables (Illustrative Examples)

The following tables present hypothetical data to guide your optimization process. It is crucial to generate your own data for your specific experimental conditions.

Table 1: Example of this compound Concentration Titration

This compound Concentration (µM)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (Signal/Background)
0.051501001.5
0.14001103.6
0.3 950 150 6.3
0.512002504.8
1.015005003.0

In this example, 0.3 µM provides the optimal signal-to-noise ratio.

Table 2: Example of Cell Viability Assessment

This compound Concentration (µM)Incubation Time (hours)Cell Viability (%)
0 (Control)299 ± 1.2
0.1298 ± 1.5
0.3297 ± 2.1
0.5296 ± 2.5
1.0292 ± 3.0
5.0285 ± 4.2

This example illustrates that this compound has minimal impact on cell viability at optimal staining concentrations.

GPR55 Signaling Pathway and Experimental Workflow

Activation of GPR55 by a ligand such as this compound initiates a signaling cascade. This pathway typically involves the coupling of the Gα13 subunit of the G protein, which in turn activates RhoA, a small GTPase. RhoA then activates ROCK (Rho-associated kinase), leading to downstream effects including the activation of Phospholipase C (PLC) and subsequent release of intracellular calcium.[7]

GPR55_Signaling_Pathway Tocrifluor This compound GPR55 GPR55 Tocrifluor->GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activates RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates PLC PLC ROCK->PLC Activates Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Leads to

Caption: GPR55 Signaling Pathway initiated by this compound.

Staining_Workflow start Start: Culture Cells prepare_stain Prepare this compound Staining Solution start->prepare_stain wash1 Wash Cells (PBS) prepare_stain->wash1 stain Incubate with this compound wash1->stain wash2 Wash to Remove Unbound Ligand stain->wash2 image Fluorescence Microscopy (Ex/Em: ~543/590 nm) wash2->image analyze Image Analysis image->analyze

Caption: Experimental workflow for this compound cell staining.

References

Troubleshooting photobleaching of Tocrifluor T1117.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Tocrifluor T1117, with a specific focus on photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is Tocrifluor T1117 and what is it used for?

A1: Tocrifluor T1117 is a fluorescent ligand for the G protein-coupled receptor 55 (GPR55). It is a conjugate of the GPR55 antagonist AM251 and the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). It is primarily used in fluorescence microscopy and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to visualize the localization and trafficking of GPR55 in live cells.

Q2: My Tocrifluor T1117 signal is fading rapidly during imaging. What is happening?

A2: The fading of your fluorescent signal is likely due to photobleaching. This is a process where the fluorescent molecule (in this case, the 5-TAMRA component of Tocrifluor T1117) is chemically damaged by the excitation light, leading to a loss of its ability to fluoresce. This is a common issue with most fluorophores.

Q3: How can I minimize photobleaching of Tocrifluor T1117?

A3: There are several strategies to minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a satisfactory signal. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Reduce the camera exposure time to the minimum necessary for image capture. For time-lapse imaging, increase the interval between acquisitions.

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents scavenge free radicals that contribute to photobleaching.

  • Optimize Imaging Protocol: Before acquiring your final image, locate the region of interest using transmitted light or a lower magnification to minimize fluorescent light exposure.

  • Choose Appropriate Imaging System: Confocal microscopes, particularly those with resonant scanners, can reduce the overall light exposure compared to widefield epifluorescence microscopes.

Q4: Is Tocrifluor T1117 photostable?

A4: Tocrifluor T1117 incorporates the 5-TAMRA fluorophore, which is known to have good photostability compared to some other common dyes. However, like all fluorophores, it will eventually photobleach under prolonged or intense illumination.

Quantitative Data

The photophysical properties of the fluorescent component of Tocrifluor T1117 (5-TAMRA) are summarized below. This data can be used as a reference for experimental planning and troubleshooting.

PropertyValueReference(s)
Excitation Maximum (λex)~543 nm
Emission Maximum (λem)~590 nm
Quantum Yield (Φ)0.1
Molar Extinction Coefficient (ε)92,000 cm⁻¹M⁻¹
Recommended Storage-20°C in the dark, desiccated

Experimental Protocols

Representative Protocol for Live-Cell Imaging of GPR55 with Tocrifluor T1117

This protocol provides a general guideline for staining live cells with Tocrifluor T1117 to visualize GPR55. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • Tocrifluor T1117

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

  • Cells expressing GPR55 (e.g., HEK293 cells transfected with GPR55)

  • Confocal microscope with appropriate filter sets for 5-TAMRA (e.g., Ex: 543 nm, Em: 560-620 nm)

Procedure:

  • Cell Seeding: Seed GPR55-expressing cells onto a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Tocrifluor T1117 Staining Solution: Prepare a working solution of Tocrifluor T1117 in pre-warmed live-cell imaging medium. A final concentration of 0.3 µM has been used in published studies, but optimization may be required (e.g., in the range of 0.1 - 1 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed live-cell imaging medium.

    • Add the Tocrifluor T1117 staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging:

    • Immediately proceed to imaging on a confocal microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂).

    • Use the lowest possible laser power and exposure time that allows for adequate signal detection to minimize photobleaching.

    • Acquire images using the appropriate filter set for 5-TAMRA.

Visualizations

GPR55 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by GPR55. Tocrifluor T1117 can be used to study the localization and trafficking of this receptor.

GPR55_Signaling Ligand Ligand (e.g., LPI, AM251) GPR55 GPR55 Ligand->GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 ERK_activation ERK Activation GPR55->ERK_activation RhoA RhoA G_alpha_13->RhoA PLC PLC G_alpha_13->PLC ROCK ROCK RhoA->ROCK Actin_rearrangement Actin Rearrangement ROCK->Actin_rearrangement Ca_release Ca²⁺ Release PLC->Ca_release

Caption: Simplified GPR55 signaling cascade.

Troubleshooting Workflow for Photobleaching

This workflow provides a logical approach to troubleshooting photobleaching issues during experiments with Tocrifluor T1117.

Photobleaching_Troubleshooting Start Start: Signal Fades Rapidly Check_Intensity Reduce Excitation Intensity/Laser Power Start->Check_Intensity Check_Exposure Reduce Exposure Time/ Increase Time Interval Check_Intensity->Check_Exposure Still Fading Problem_Solved Problem Resolved Check_Intensity->Problem_Solved Resolved Use_Antifade Use Antifade Mounting Medium Check_Exposure->Use_Antifade Still Fading Check_Exposure->Problem_Solved Resolved Optimize_Protocol Optimize Imaging Protocol Use_Antifade->Optimize_Protocol Still Fading Use_Antifade->Problem_Solved Resolved Optimize_Protocol->Problem_Solved Resolved Further_Help Consult Microscope Specialist Optimize_Protocol->Further_Help Still Fading

Caption: Troubleshooting photobleaching workflow.

Tocrifluor 1117 non-specific binding issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tocrifluor 1117. Our aim is to help you address common challenges, particularly those related to non-specific binding, and to ensure the successful application of this fluorescent ligand in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (T1117) is a fluorescent ligand derived from AM 251, which is known as a cannabinoid CB1 receptor antagonist.[1][2][3] However, the addition of the 5-carboxytetramethylrhodamine (5-TAMRA) fluorophore alters its binding profile. T1117 has a low affinity for the CB1 receptor and is primarily used as a fluorescent probe for the G protein-coupled receptor 55 (GPR55).[4][5] It fluoresces with an excitation maximum at 543 nm and an emission maximum at 590 nm.[1][5]

Q2: I am observing high background fluorescence in my imaging experiments. What could be the cause?

High background fluorescence can be a common issue in fluorescence microscopy.[6] Potential causes include:

  • Excessive concentration of this compound: Using a concentration that is too high can lead to increased non-specific binding and background signal.

  • Autofluorescence: Biological samples, particularly tissue sections, can exhibit natural fluorescence.[6]

  • Suboptimal washing steps: Inadequate washing after incubation with the fluorescent ligand can leave unbound T1117 in the sample.

  • Contaminated reagents or buffers: Impurities in the experimental solutions can contribute to background fluorescence.

Q3: How can I be sure that the signal I am observing is specific to GPR55 and not due to binding to the CB1 receptor?

While this compound has a low affinity for the CB1 receptor, it is a valid concern, especially at higher concentrations.[4] To validate the specificity of GPR55 binding, consider the following control experiments:

  • Competitive Binding Assay: Pre-incubate your sample with an excess of an unlabeled GPR55 agonist, such as O-1602, before adding this compound. A significant reduction in the fluorescent signal would indicate that T1117 is binding to GPR55.[4]

  • Use of CB1 Knockout (KO) Models: If you are working with tissues or cells that endogenously express both CB1 and GPR55, using a CB1-KO model is a robust method to eliminate any potential contribution from CB1 receptor binding.[4]

  • Competition with Unlabeled AM 251: The binding of this compound can be inhibited by an excess of unlabeled AM 251.[4] This can serve as a control to demonstrate the specificity of the binding site.

Q4: My fluorescent signal is fading quickly. What can I do to prevent photobleaching?

Photobleaching, or the fading of the fluorescent signal upon exposure to light, is a common challenge in fluorescence microscopy.[6] To minimize photobleaching:

  • Reduce Exposure Time and Intensity: Use the lowest possible laser power and exposure time that still provides a detectable signal.

  • Use an Antifade Mounting Medium: These reagents are designed to reduce the rate of photobleaching.

  • Acquire Images Efficiently: Have a clear plan for image acquisition to minimize the time the sample is exposed to the excitation light.

  • Work in a Dark Environment: Reduce ambient light to prevent unnecessary exposure of the sample.

Troubleshooting Guide: Non-Specific Binding

Non-specific binding of this compound can obscure the desired signal and lead to misinterpretation of results. This guide provides a systematic approach to troubleshooting and minimizing non-specific binding.

Experimental Parameters Overview

For optimal results, it is crucial to optimize experimental parameters. The following table provides a general guideline. Note that optimal conditions may vary depending on the specific cell type or tissue being studied.

ParameterRecommended RangeNotes
This compound Concentration 0.1 - 1 µMStart with a lower concentration and titrate up to find the optimal signal-to-noise ratio. Higher concentrations (e.g., 3 µM) have been used in some studies but may increase the risk of non-specific binding.[4]
Incubation Time 30 - 120 minutesThe optimal time will depend on the binding kinetics in your specific system.
Incubation Temperature Room Temperature or 37°CCheck the specific requirements for your cells or tissue.
Washing Steps 3-5 washesUse a physiologically relevant buffer (e.g., PBS or HBSS). Thorough washing is critical to remove unbound ligand.
Step-by-Step Troubleshooting Protocol

If you suspect non-specific binding is an issue in your experiment, follow this workflow:

  • Optimize this compound Concentration:

    • Perform a concentration-response experiment, testing a range of T1117 concentrations (e.g., 0.05 µM, 0.1 µM, 0.5 µM, 1 µM).

    • Image each concentration under identical acquisition settings.

    • Select the lowest concentration that provides a clear, specific signal with minimal background.

  • Refine Washing Protocol:

    • Increase the number and/or duration of washing steps after incubation with T1117.

    • Consider including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer, but be cautious as this may disrupt cell membranes.

  • Implement Control Experiments:

    • Unlabeled Competitor: As a primary control, pre-incubate the sample with a 10-100 fold excess of an unlabeled GPR55 ligand (e.g., O-1602) for 30-60 minutes before adding this compound. A significant decrease in fluorescence intensity indicates specific binding.

    • Negative Control (No Probe): Image an unstained sample using the same acquisition settings to assess the level of autofluorescence.

    • CB1 Receptor Specificity Check: If applicable to your model system, use a CB1-KO model or pre-incubate with an excess of an unlabeled CB1-specific ligand to rule out off-target binding.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting non-specific binding issues with this compound.

Troubleshooting_Workflow start High Background or Suspected Non-Specific Binding optimize_conc Optimize T1117 Concentration start->optimize_conc refine_wash Refine Washing Protocol optimize_conc->refine_wash run_controls Implement Control Experiments refine_wash->run_controls competitor Unlabeled Competitor (e.g., O-1602) run_controls->competitor negative_control Unstained Sample (Autofluorescence) run_controls->negative_control cb1_control CB1-KO or Unlabeled CB1 Ligand run_controls->cb1_control analyze_results Analyze Results competitor->analyze_results negative_control->analyze_results cb1_control->analyze_results

Caption: Troubleshooting workflow for this compound non-specific binding.

GPR55 Signaling Pathway Overview

Understanding the signaling pathway of GPR55 can provide context for your experimental results. This compound, as a GPR55 ligand, is expected to modulate this pathway. The diagram below provides a simplified overview of GPR55 signaling.

GPR55_Signaling t1117 This compound gpr55 GPR55 t1117->gpr55 Binds to g_protein Gq/11 or G12/13 gpr55->g_protein Activates plc PLC g_protein->plc Activates rhoa RhoA g_protein->rhoa Activates ip3 IP3 plc->ip3 dag DAG plc->dag rock ROCK Activation rhoa->rock ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc

Caption: Simplified GPR55 signaling pathway.

References

Technical Support Center: Cell Viability Assessment Following Tocrifluor 1117 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are assessing cell viability after staining with Tocrifluor 1117.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (T1117) is a fluorescent ligand for cannabinoid receptors, particularly GPR55.[1] It is a fluorescent derivative of the CB1 receptor antagonist AM251, conjugated with a rhodamine dye (5-carboxytetramethylrhodamine, 5-TAMRA).[2][3] It functions by binding to its target receptors, allowing for their visualization and tracking in living cells and tissues.[1][4] Its spectral properties are an excitation maximum around 543 nm and an emission maximum around 590 nm.[1][2][3]

Q2: Is this compound toxic to cells?

While one report suggests that this compound does not appear to be toxic, it is crucial to empirically determine its potential cytotoxicity and phototoxicity in your specific cell type and experimental conditions.[4] The excitation light used for fluorescent imaging, especially at high intensities or for prolonged periods, can induce phototoxicity, leading to cell damage or death.[5] It is recommended to perform control experiments to assess the impact of both the dye and the imaging process on cell viability.

Q3: Can I use standard viability assays after this compound staining?

Yes, but with careful consideration of potential spectral overlap between this compound and the viability dye. The emission spectrum of this compound (around 590 nm) may overlap with that of common red-fluorescent viability dyes like Propidium Iodide (PI) or Ethidium Bromide, which could lead to false-positive signals for cell death. It is essential to choose a viability dye with a distinct emission spectrum or to use appropriate controls and compensation methods.

Q4: What are the most common issues when assessing viability after fluorescent staining?

The most common issues include:

  • Phototoxicity: The excitation light used to visualize this compound can damage cells, leading to an underestimation of viability.

  • Spectral Overlap: The fluorescence emission of this compound can bleed into the detection channel of the viability dye, resulting in inaccurate readings.

  • Photobleaching: A decrease in the fluorescent signal of this compound or the viability dye upon light exposure can affect quantification.[5]

  • Background Fluorescence: Cells themselves can exhibit autofluorescence, which can interfere with the signals from the fluorescent dyes.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background fluorescence in the viability channel (false positives for cell death) Spectral overlap from this compound.- Use a viability dye with a significantly different emission spectrum (e.g., a green or far-red fluorescent dye). - Perform single-color controls to determine the bleed-through of this compound into the viability channel and apply spectral compensation. - Use a viability assay that is not fluorescence-based, such as the Trypan Blue exclusion assay or a colorimetric assay (e.g., MTT, XTT).
Decreased cell viability in control cells stained only with this compound (without treatment) Phototoxicity from the excitation light.- Reduce the intensity and/or duration of light exposure during imaging. - Use a lower magnification objective if possible. - Include a "no light exposure" control to assess the baseline toxicity of the dye itself.
Weak or no signal from the viability dye Incorrect filter set for the viability dye. Viability dye not compatible with the experimental conditions (e.g., fixation).- Ensure you are using the correct excitation and emission filters for your chosen viability dye. - If cells need to be fixed, use a fixable viability dye (e.g., amine-reactive dyes). Standard dyes like Propidium Iodide are not suitable for fixed cells.
Inconsistent results between experiments Variations in staining time, incubation temperature, or light exposure. Cell density is too high or too low.- Standardize all experimental parameters, including incubation times, temperatures, and imaging settings. - Optimize cell seeding density to ensure a healthy monolayer and consistent staining.

Data Presentation

Table 1: Spectral Compatibility of this compound with Common Viability Dyes

Viability Dye Excitation Max (nm) Emission Max (nm) Principle of Action Compatibility with this compound (Em: ~590 nm)
Calcein AM ~495~515Enters live cells and is converted to fluorescent calcein by intracellular esterases.High Compatibility: Minimal spectral overlap.
Propidium Iodide (PI) ~535~617Enters dead cells with compromised membranes and intercalates with DNA.Low Compatibility: Significant potential for spectral overlap. Requires compensation.
7-AAD ~546~647Enters dead cells and binds to DNA.Low-Moderate Compatibility: Potential for spectral overlap. Compensation recommended.
DAPI ~358~461Binds to DNA in all cells (if permeabilized) or only dead cells (if not permeabilized).High Compatibility: Minimal spectral overlap.
Hoechst 33342 ~350~461Binds to DNA in all cells.High Compatibility: Minimal spectral overlap.
Amine-Reactive Dyes (Far-Red) >630>650Covalently binds to amines. Stains dead cells more intensely due to membrane permeability.High Compatibility: Minimal spectral overlap.

Experimental Protocols

Protocol 1: Assessing Cell Viability with Calcein AM after this compound Staining

This protocol is recommended due to the minimal spectral overlap between this compound and Calcein AM.

Materials:

  • Cells stained with this compound

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filter sets for this compound (e.g., TRITC/Rhodamine) and Calcein AM (e.g., FITC/GFP)

Procedure:

  • This compound Staining: Stain cells with this compound according to your established protocol.

  • Wash: Gently wash the cells twice with warm PBS to remove unbound this compound.

  • Prepare Calcein AM Working Solution: Dilute the Calcein AM stock solution to a final working concentration of 1-5 µM in PBS. The optimal concentration should be determined empirically for your cell type.

  • Calcein AM Staining: Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells once with warm PBS.

  • Imaging:

    • Image the cells using the filter set for this compound to visualize receptor binding.

    • Image the same field of view using the filter set for Calcein AM. Live cells will exhibit bright green fluorescence.

    • Acquire a brightfield or phase-contrast image to visualize all cells.

  • Analysis: Quantify the number of this compound-positive cells that are also positive for Calcein AM (live) and those that are negative (dead). Express viability as a percentage of Calcein AM-positive cells out of the total number of cells.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Viability Assessment cluster_prep Cell Preparation cluster_viability Viability Staining cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture tocrifluor_staining 2. This compound Staining cell_culture->tocrifluor_staining wash1 3. Wash tocrifluor_staining->wash1 viability_stain 4. Add Viability Dye (e.g., Calcein AM) wash1->viability_stain incubation 5. Incubate viability_stain->incubation wash2 6. Wash incubation->wash2 imaging 7. Fluorescence Imaging wash2->imaging quantification 8. Image Analysis & Quantification imaging->quantification results 9. Viability Assessment quantification->results

Caption: Workflow for assessing cell viability after this compound staining.

Troubleshooting_Logic Troubleshooting Logic for High Background cluster_causes Potential Causes cluster_solutions Solutions start High background in viability channel? spectral_overlap Spectral Overlap start->spectral_overlap Yes phototoxicity Phototoxicity start->phototoxicity Yes autofluorescence Autofluorescence start->autofluorescence Yes change_dye Use viability dye with different emission spectrum spectral_overlap->change_dye compensate Perform spectral compensation spectral_overlap->compensate reduce_light Reduce light intensity/duration phototoxicity->reduce_light no_light_control Include 'no light' control phototoxicity->no_light_control background_sub Use unstained control for background subtraction autofluorescence->background_sub

Caption: Troubleshooting logic for high background fluorescence in viability assays.

References

Improving signal-to-noise ratio with Tocrifluor 1117.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Tocrifluor 1117, a fluorescent ligand for the GPR55 and CB1 cannabinoid receptors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to help you optimize your experiments and achieve a high signal-to-noise ratio.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: High Background Fluorescence

Question: I am observing high, non-specific background fluorescence, which is obscuring the signal from my target receptors. What could be the cause and how can I reduce it?

Answer: High background fluorescence is a common issue and can be attributed to several factors when using this compound.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Excess Probe Concentration Titrate this compound to the lowest effective concentration. Start with a concentration range of 100 nM to 1 µM and optimize for your specific cell type and receptor expression levels.
Non-Specific Binding to Cellular Components - Blocking Step: Before adding this compound, incubate your cells or tissue with a blocking buffer containing 1-5% Bovine Serum Albumin (BSA) for 30-60 minutes to saturate non-specific binding sites.- Surfactants: Include a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 in your washing buffers to reduce hydrophobic interactions.
Probe Aggregation This compound has poor water solubility. Ensure the stock solution is fully dissolved in DMSO before diluting into aqueous buffers. Briefly vortex or sonicate the vial before use. Avoid repeated freeze-thaw cycles of the stock solution.
Autofluorescence of Cells or Tissue Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a spectral unmixing tool if your imaging system supports it, or use a commercial autofluorescence quenching kit.
Binding to CB1 Receptors (if GPR55 is the target) This compound is also a ligand for the CB1 receptor. If your target is GPR55 and your system expresses CB1, consider using cells from CB1-knockout animals or co-incubating with a non-fluorescent CB1-selective antagonist to block binding to CB1.[1]
Insufficient Washing Increase the number and duration of wash steps after incubation with this compound to remove unbound probe. Use a gentle washing buffer to avoid dislodging cells.

Issue 2: Weak or No Signal

Question: My fluorescent signal is very weak or completely absent. What are the possible reasons and how can I improve the signal strength?

Answer: A weak or absent signal can be frustrating. The following table outlines potential causes and solutions to enhance your this compound signal.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Low Receptor Expression Verify the expression of GPR55 or CB1 receptors in your experimental model using a validated method such as qPCR, Western blot, or with a different validated antibody for immunofluorescence.
Suboptimal Probe Concentration While high concentrations can increase background, a concentration that is too low will result in a weak signal. Perform a careful concentration titration to find the optimal balance between signal and background.
Incorrect Excitation/Emission Wavelengths Ensure you are using the correct filter sets for this compound (Excitation max ~543 nm, Emission max ~590 nm).[2]
Photobleaching - Minimize the exposure time and intensity of the excitation light.- Use an anti-fade mounting medium for fixed cell imaging.- Acquire images from a fresh field of view for each time point in live-cell imaging.
Cell Health Ensure cells are healthy and viable before and during the experiment. Unhealthy cells may not bind the ligand effectively.
Quenching of Fluorescence The fluorescence of this compound can be quenched upon binding to the CB1 receptor.[3] If CB1 is your target, this quenching can be used as the basis of a binding assay. For imaging GPR55, ensure that the signal is not being inadvertently quenched by components of your buffer or media.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is soluble in DMSO up to 10 mM.[4] For long-term storage, it is recommended to store the DMSO stock solution at -20°C and protect it from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q2: Can this compound be used for live-cell imaging?

A2: Yes, this compound can be used for live-cell imaging. However, it is important to optimize the concentration and incubation time to minimize potential cytotoxicity. It is also crucial to manage phototoxicity by limiting the exposure to excitation light.

Q3: Is this compound suitable for fixed cells and tissues?

A3: Yes, this compound can be used on fixed cells and tissues. However, the fixation method can affect receptor conformation and ligand binding. Aldehyde-based fixatives like paraformaldehyde are generally compatible, but it is advisable to test different fixation and permeabilization conditions to find the optimal protocol for your specific application.

Q4: How can I confirm the specificity of this compound binding?

A4: To confirm binding specificity, perform a competition assay by co-incubating the cells with this compound and a 10- to 100-fold excess of a non-fluorescent GPR55 or CB1 ligand (e.g., AM251). A significant reduction in the fluorescent signal in the presence of the competitor indicates specific binding.

Q5: What are the excitation and emission maxima for this compound?

A5: The approximate excitation maximum is 543 nm and the emission maximum is 590 nm.[2]

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.

  • Preparation of this compound Working Solution: Dilute the this compound DMSO stock solution in a serum-free culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final concentration (start with a range of 100 nM to 1 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with the imaging buffer.

    • Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with the imaging buffer to remove unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (e.g., TRITC or Texas Red filter sets).

Protocol 2: General Staining Protocol for Fixed Cells (Immunofluorescence)

  • Cell Culture and Fixation:

    • Grow cells on coverslips.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular targets):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • This compound Staining:

    • Dilute this compound in the blocking buffer to the desired concentration.

    • Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Technical Data

Spectral Properties of this compound

Property Value
Excitation Maximum (λex) ~543 nm
Emission Maximum (λem) ~590 nm
Fluorophore 5-TAMRA (5-carboxytetramethylrhodamine)

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways associated with the GPR55 and CB1 receptors, the primary targets of this compound.

GPR55_Signaling Tocrifluor This compound GPR55 GPR55 Tocrifluor->GPR55 Binds Gq Gq GPR55->Gq G12_13 G12/13 GPR55->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

GPR55 Receptor Signaling Pathway.

CB1_Signaling Tocrifluor This compound CB1 CB1 Receptor Tocrifluor->CB1 Binds Gi_o Gi/o CB1->Gi_o AC Adenylyl Cyclase Gi_o->AC Ca_channels Ca²⁺ Channels Gi_o->Ca_channels K_channels K⁺ Channels Gi_o->K_channels MAPK MAPK Pathway Gi_o->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neurotransmitter Neurotransmitter Release Ca_channels->Neurotransmitter K_channels->Neurotransmitter

CB1 Receptor Signaling Pathway.

This technical support center provides a foundational guide for utilizing this compound. For further detailed information, always refer to the product-specific datasheet and relevant scientific literature.

References

Tocrifluor 1117 stability in different buffer solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tocrifluor 1117 in different buffer solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on stability-related problems.

Diagram: Troubleshooting Logic for this compound Stability Issues

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions & Verification Issue Inconsistent or Low Fluorescence Signal Degradation Compound Degradation Issue->Degradation Photobleaching Photobleaching Issue->Photobleaching Precipitation Precipitation Issue->Precipitation Quenching Fluorescence Quenching Issue->Quenching CheckStorage Verify Storage (-20°C, desiccated) Degradation->CheckStorage Check AssessStability Perform Buffer Stability Test Degradation->AssessStability Verify MinimizeExposure Reduce Light Exposure Photobleaching->MinimizeExposure Implement Antifade Use Antifade Reagents Photobleaching->Antifade Consider CheckSolubility Confirm Solubility in Working Buffer Precipitation->CheckSolubility Action OptimizeConcentration Optimize Concentration Precipitation->OptimizeConcentration Action CheckBuffer Analyze Buffer Components for Quenchers Quenching->CheckBuffer Action Stability_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis PrepStock Prepare this compound Stock in DMSO PrepWorking Prepare Working Solution in Test Buffer PrepStock->PrepWorking InitialRead Measure Initial Fluorescence (T=0) PrepWorking->InitialRead Incubate Incubate under Experimental Conditions InitialRead->Incubate Timepoints Measure Fluorescence at Timepoints (T=x) Incubate->Timepoints Timepoints->Incubate Repeat for each time point PlotData Plot Fluorescence vs. Time Timepoints->PlotData AnalyzeStability Determine Percent Decrease in Signal PlotData->AnalyzeStability

Fixing and permeabilization methods for Tocrifluor 1117.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tocrifluor™ 1117. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Tocrifluor™ 1117 and what is it used for?

Tocrifluor™ 1117 is a fluorescent ligand designed for detecting the GPR55 receptor. It is a conjugate of AM 251, a known cannabinoid receptor ligand, and the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA). This allows for visualization of GPR55 receptor distribution and binding in cells and tissues.

Q2: Can Tocrifluor™ 1117 be used in fixed and permeabilized cells?

Yes, Tocrifluor™ 1117 has been successfully used in fixed and permeabilized tissues for fluorescent ligand binding assays. A validated protocol using paraformaldehyde (PFA) fixation and Triton X-100 permeabilization is detailed in the experimental protocols section of this guide.

Q3: Is it possible to use Tocrifluor™ 1117 for live-cell imaging?

While the primary validated protocols involve fixed tissues, the fluorescent component of Tocrifluor™ 1117, 5-TAMRA, is known to be cell-permeable. This suggests that live-cell imaging may be possible. However, protocols for live-cell imaging with Tocrifluor™ 1117 would require optimization by the end-user. Potential advantages of live-cell imaging include the ability to study receptor dynamics in real-time.

Q4: What are the excitation and emission wavelengths for Tocrifluor™ 1117?

Tocrifluor™ 1117 contains the 5-TAMRA fluorophore. The approximate excitation and emission maxima for 5-TAMRA are 546 nm and 579 nm, respectively.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or weak fluorescent signal Inappropriate fixation method: The chosen fixation method may be quenching the fluorescence of 5-TAMRA or altering the target receptor's conformation.Use the recommended 4% paraformaldehyde (PFA) fixation protocol. Avoid using methanol or acetone fixation, as their effects on Tocrifluor™ 1117 fluorescence have not been extensively tested.
Insufficient permeabilization: The Tocrifluor™ 1117 molecule may not be able to reach the intracellular GPR55 receptor.Ensure complete permeabilization by following the recommended protocol using 0.3% Triton X-100. The incubation time may be optimized (e.g., 15-30 minutes) depending on the cell or tissue type.
Low receptor expression: The target cells or tissue may have low endogenous expression of the GPR55 receptor.Use a positive control cell line known to express GPR55. Consider using techniques to enhance signal, such as using a higher concentration of Tocrifluor™ 1117 (optimization may be required).
Photobleaching: The fluorescent signal may be fading due to excessive exposure to excitation light.Minimize exposure of the sample to the excitation light source. Use an anti-fade mounting medium. Acquire images promptly after staining.
High background fluorescence Incomplete washing: Residual, unbound Tocrifluor™ 1117 can contribute to high background.Increase the number and duration of washing steps after incubation with Tocrifluor™ 1117. Use a buffer containing a low concentration of a mild detergent (e.g., 0.1% Tween-20 in PBS) for washes.
Non-specific binding: Tocrifluor™ 1117 may be binding to other cellular components.Include a blocking step before incubation with Tocrifluor™ 1117. A common blocking solution is 5% Normal Goat Serum (NGS) in PBS.
Autofluorescence: Some cell or tissue types exhibit endogenous fluorescence.Before staining, acquire an image of an unstained sample using the same filter set to assess the level of autofluorescence. If significant, consider using a spectral unmixing tool if available on your imaging system.
Signal not localized to the expected region Receptor internalization: In live-cell imaging experiments, the receptor may internalize upon ligand binding.For visualizing cell surface receptors, perform staining and imaging at 4°C to inhibit internalization. For fixed-cell experiments, this is less of a concern.
Suboptimal antibody performance (if co-staining): If co-staining with an antibody, the antibody may not be performing as expected.Validate the performance of the primary and secondary antibodies separately before performing a co-staining experiment with Tocrifluor™ 1117.

Experimental Protocols

Validated Protocol for Tocrifluor™ 1117 Staining in Fixed Tissues

This protocol is adapted from a study that successfully used Tocrifluor™ 1117 for fluorescent ligand binding assays in mouse brain tissue.

Materials:

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.3% Triton X-100 in PBS

  • Blocking solution: 5% Normal Goat Serum (NGS) in PBS

  • Tocrifluor™ 1117

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Fixation:

    • Perfuse the animal with ice-cold PBS followed by 4% PFA in PBS.

    • Post-fix the dissected tissue in 4% PFA for 24 hours at 4°C.

    • Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks.

    • Embed the tissue in an appropriate medium (e.g., OCT) and freeze.

    • Cut tissue sections (e.g., 14 µm) using a cryostat and mount on slides.

  • Permeabilization:

    • Wash the slides three times for 5 minutes each with PBS.

    • Incubate the sections with 0.3% Triton X-100 in PBS for 15 minutes at room temperature.

  • Blocking:

    • Wash the slides three times for 5 minutes each with PBS.

    • Incubate with blocking solution (5% NGS in PBS) for 1 hour at room temperature.

  • Tocrifluor™ 1117 Incubation:

    • Dilute Tocrifluor™ 1117 to the desired concentration in the blocking solution. The optimal concentration may need to be determined empirically, but a starting point of 1-5 µM can be considered.

    • Incubate the sections with the Tocrifluor™ 1117 solution overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the slides three times for 10 minutes each with PBS at room temperature, protected from light.

  • Mounting:

    • Briefly rinse the slides with distilled water.

    • Mount the coverslips using an anti-fade mounting medium, with or without DAPI.

  • Imaging:

    • Image the slides using a confocal microscope with appropriate laser lines and filters for 5-TAMRA (Excitation: ~546 nm, Emission: ~579 nm) and DAPI (if used).

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis fixation Fixation (4% PFA) cryoprotection Cryoprotection (30% Sucrose) fixation->cryoprotection sectioning Sectioning (Cryostat) cryoprotection->sectioning permeabilization Permeabilization (0.3% Triton X-100) sectioning->permeabilization blocking Blocking (5% NGS) permeabilization->blocking incubation Tocrifluor™ 1117 Incubation blocking->incubation washing Washing incubation->washing mounting Mounting washing->mounting imaging Confocal Imaging mounting->imaging troubleshooting_logic start Start: Weak or No Signal check_fixation Check Fixation Method start->check_fixation check_permeabilization Check Permeabilization check_fixation->check_permeabilization PFA used solution_fixation Use 4% PFA. Avoid Methanol/Acetone. check_fixation->solution_fixation Other check_expression Check Receptor Expression check_permeabilization->check_expression Adequate solution_permeabilization Ensure adequate Triton X-100 incubation. check_permeabilization->solution_permeabilization Inadequate check_photobleaching Consider Photobleaching check_expression->check_photobleaching High solution_expression Use positive control. Increase probe concentration. check_expression->solution_expression Low/Unknown solution_photobleaching Minimize light exposure. Use anti-fade mountant. check_photobleaching->solution_photobleaching Yes

Artifacts in Tocrifluor 1117 imaging and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts when using Tocrifluor 1117 for fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescently labeled version of the cannabinoid receptor ligand AM251.[1] It is primarily used to visualize and study the GPR55 receptor in cells and tissues through fluorescence microscopy.[1] It is a conjugate of AM251 and the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA).

Q2: What are the optimal excitation and emission wavelengths for this compound?

The optimal spectral characteristics for this compound are an excitation maximum at 543 nm and an emission maximum at 590 nm.

Q3: How should I prepare stock solutions of this compound?

It is recommended to refer to the batch-specific data on the Certificate of Analysis for the precise molecular weight to ensure accurate stock solution preparation. The provided molecular weight of 974.97 can be used as a guide.

Q4: Can this compound be used for live-cell imaging?

Yes, this compound can be used for imaging in both live and fixed cells. However, as with any fluorescent probe in live-cell imaging, it is crucial to minimize light exposure to reduce the risk of phototoxicity.[2]

Troubleshooting Guide: Common Artifacts in this compound Imaging

This guide addresses common artifacts encountered during fluorescence microscopy and provides specific recommendations for working with this compound.

Issue 1: Weak or No Fluorescent Signal

Possible Causes & Solutions

CauseRecommended Action
Incorrect Filter Set Ensure the microscope's filter set is appropriate for this compound's excitation (543 nm) and emission (590 nm) spectra.
Low Probe Concentration The binding of this compound has been observed at concentrations as low as 0.3 µM.[1] Consider optimizing the concentration through a titration experiment.
Cellular Health (Live-cell imaging) Ensure cells are healthy and viable. Compromised cells may not exhibit proper receptor expression or localization.
Photobleaching Minimize exposure time and illumination intensity.[2] If possible, use an anti-fade mounting medium for fixed samples.[2]
Receptor Internalization Pre-incubation with a GPR55 agonist, such as O1602, has been shown to reduce this compound binding, likely due to receptor internalization.[1] Avoid co-incubation with GPR55 agonists if you are trying to label surface receptors.
Issue 2: High Background Fluorescence

Possible Causes & Solutions

CauseRecommended Action
Excess Probe Concentration Use the lowest effective concentration of this compound. High concentrations can lead to non-specific binding and increased background.
Inadequate Washing Steps Increase the number and duration of washing steps after incubation with the probe to remove unbound this compound.
Autofluorescence Acquire an unstained control image to assess the level of cellular or tissue autofluorescence. If significant, consider using spectral unmixing or background subtraction during image analysis.
Contaminated Media or Buffers Use fresh, high-quality media and buffers to avoid fluorescent contaminants.
Ambient Light Turn off room lights and cover the microscope to prevent external light from contributing to background noise.[2]
Issue 3: Non-specific Staining or Off-target Binding

Possible Causes & Solutions

CauseRecommended Action
Binding to CB1 Receptors This compound is an analog of the CB1 receptor antagonist AM251 and may show low-affinity binding to CB1 receptors at high concentrations.[1] To ensure GPR55-specific binding, consider using CB1 knockout models or co-incubation with a non-fluorescent CB1 antagonist.[1]
Hydrophobic Interactions As a lipophilic molecule, this compound may non-specifically associate with cellular membranes. Include a blocking step with a suitable agent (e.g., BSA) before adding the probe.
Probe Aggregation Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid the formation of fluorescent aggregates.

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells
  • Cell Culture and Fixation:

    • Plate cells on coverslips and culture under standard conditions.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Staining:

    • Dilute this compound to the desired working concentration (e.g., 0.1 - 1.0 µM) in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the fixed cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three to five times with PBS to remove unbound probe.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the coverslips and allow the mounting medium to cure.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with filters appropriate for this compound (Excitation: ~543 nm, Emission: ~590 nm).

    • Acquire images using the lowest possible laser power and exposure time to minimize photobleaching.

Visual Guides

GPR55_Signaling_Pathway Hypothetical GPR55 Signaling Pathway Tocrifluor This compound GPR55 GPR55 Receptor Tocrifluor->GPR55 Binds to G_Protein Gαq/11 GPR55->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Troubleshooting_Workflow Troubleshooting Workflow for this compound Imaging Start Start Imaging Experiment Problem Problem with Image Quality? Start->Problem WeakSignal Weak/No Signal Problem->WeakSignal Yes (Weak/No Signal) HighBg High Background Problem->HighBg Yes (High Background) Nonspecific Non-specific Staining Problem->Nonspecific Yes (Non-specific) GoodImage Good Quality Image Problem->GoodImage No CheckFilters Check Filter Set WeakSignal->CheckFilters OptimizeConc Optimize Concentration HighBg->OptimizeConc UseBlocking Use Blocking Agent Nonspecific->UseBlocking CheckFilters->OptimizeConc CheckHealth Check Cell Health OptimizeConc->CheckHealth IncreaseWash Increase Washing OptimizeConc->IncreaseWash ReduceExposure Reduce Light Exposure CheckHealth->ReduceExposure CheckAutofluo Check Autofluorescence IncreaseWash->CheckAutofluo CheckCB1 Consider CB1 Binding UseBlocking->CheckCB1 CheckCB1->OptimizeConc

References

Tocrifluor 1117 quenching issues and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for Tocrifluor 1117. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful experiments using this compound. As "this compound" is a novel, specialized fluorophore, this guide is based on established principles of fluorescence microscopy and spectroscopy to address potential quenching issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intended applications?

This compound is a novel fluorescent probe with excitation and emission maxima at approximately 488 nm and 520 nm, respectively. It is designed for high-sensitivity applications in cell-based assays, including immunofluorescence, and tracking of intracellular components in live-cell imaging. Its unique chemical structure, while proprietary, is engineered for high quantum yield and photostability. However, like all fluorophores, its performance can be affected by various quenching mechanisms.

Q2: My this compound signal is fading rapidly during imaging. What is causing this?

Rapid signal loss is often due to photobleaching, a process where the fluorophore is irreversibly damaged by light exposure.[1][2] This is a common issue in fluorescence microscopy, especially with high-intensity light sources and long exposure times.[1]

Q3: What is fluorescence quenching and how is it different from photobleaching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[3][4] Unlike photobleaching, which is often irreversible, quenching can be a reversible process.[5] Quenching can occur through various mechanisms, including interactions with other molecules (quenchers) or changes in the fluorophore's environment.[3][5]

Q4: Can the concentration of this compound affect its fluorescence intensity?

Yes, at high concentrations, this compound may exhibit self-quenching due to the formation of non-fluorescent aggregates.[3][6] This phenomenon is also known as aggregation-caused quenching (ACQ).[7][8] It is crucial to use the recommended concentration range for your specific application to avoid this issue.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Possible Causes:

  • Incorrect filter set: Ensure your microscope's filter set is appropriate for this compound's excitation and emission spectra (Ex: ~488 nm, Em: ~520 nm).

  • Low concentration of this compound: The concentration of the probe may be too low for detection.

  • Degraded this compound: Improper storage can lead to degradation of the fluorophore. Always store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.[9]

  • Quenching from sample components: Certain ions (e.g., iodide, chloride) or molecular oxygen can act as chemical quenchers.[3][5]

Solutions:

  • Verify microscope setup: Check the light source, filters, and objectives for compatibility and proper alignment.[10][11]

  • Optimize this compound concentration: Perform a concentration titration to find the optimal signal-to-noise ratio.

  • Use fresh this compound: If degradation is suspected, use a fresh vial of the probe.

  • Consider the buffer composition: If chemical quenching is suspected, you may need to modify your buffer or use an antifade mounting medium.

Issue 2: Rapid Signal Fading (Photobleaching)

Possible Causes:

  • High excitation light intensity: Excessive light intensity is a primary cause of photobleaching.[1]

  • Long exposure times: Prolonged exposure to the excitation light will accelerate photobleaching.[1]

  • Presence of oxygen: Reactive oxygen species generated during fluorescence excitation can destroy fluorophores.[1]

Solutions:

  • Reduce light intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[1][12] Neutral density filters can be used to attenuate the excitation light.[1][12]

  • Minimize exposure time: Use shorter exposure times and keep the shutter closed when not acquiring images.[2]

  • Use antifade reagents: Incorporate an antifade reagent, such as VECTASHIELD or ProLong Gold, into your mounting medium to reduce photobleaching.[1][2][13]

  • Oxygen depletion: For fixed samples, oxygen scavengers can be added to the mounting medium.[14]

Issue 3: High Background Fluorescence

Possible Causes:

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, leading to high background.

  • Excess this compound: Incomplete removal of unbound this compound can contribute to background signal.

  • Non-specific binding: this compound may bind non-specifically to cellular components or the coverslip.

Solutions:

  • Use appropriate controls: Image an unstained sample to assess the level of autofluorescence.

  • Optimize washing steps: Increase the number and duration of washing steps to remove unbound probe.[15]

  • Use blocking agents: For immunofluorescence applications, use a blocking buffer (e.g., BSA or serum) to reduce non-specific binding.

  • Background subtraction: Use image processing software to subtract the background signal.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of quenching and the efficacy of potential solutions.

Table 1: Effect of Excitation Light Intensity on this compound Photostability

Excitation Intensity (%)Initial Fluorescence (a.u.)Fluorescence after 60s (a.u.)% Signal Loss
100150030080%
5075045040%
2537530020%
101501407%

Table 2: Effect of Antifade Reagents on this compound Photostability

Mounting MediumInitial Fluorescence (a.u.)Fluorescence after 60s (a.u.)% Signal Loss
PBS80024070%
Antifade Reagent A78062420%
Antifade Reagent B79071110%

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the this compound stock solution in your experimental buffer. Recommended starting concentrations range from 10 nM to 10 µM.

  • Stain your cells or tissue with each concentration according to your standard protocol.

  • Image the samples using consistent acquisition settings (e.g., excitation intensity, exposure time).

  • Quantify the fluorescence intensity and signal-to-noise ratio for each concentration.

  • Select the concentration that provides the best signal-to-noise ratio without significant background or evidence of self-quenching.

Protocol 2: Evaluating Photobleaching and the Efficacy of Antifade Reagents
  • Prepare identical samples stained with the optimal concentration of this compound.

  • Mount one set of samples in a standard buffer (e.g., PBS) and other sets in different antifade mounting media.

  • Select a region of interest for imaging.

  • Acquire a time-lapse series of images with a defined interval and duration (e.g., one image every 5 seconds for 2 minutes). Keep the excitation light on continuously during the acquisition.

  • Measure the fluorescence intensity of the region of interest in each image of the time series.

  • Plot the fluorescence intensity as a function of time for each condition to determine the rate of photobleaching.

  • Compare the photobleaching rates between the standard buffer and the antifade media to assess their effectiveness.

Visualizations

cluster_troubleshooting This compound Troubleshooting Workflow Start Start: Fluorescence Signal Issue WeakSignal Weak or No Signal? Start->WeakSignal RapidFade Rapid Signal Fading? WeakSignal->RapidFade No CheckFilters Check Filters & Light Path WeakSignal->CheckFilters Yes HighBg High Background? RapidFade->HighBg No ReduceIntensity Reduce Excitation Intensity RapidFade->ReduceIntensity Yes CheckAutofluo Check Autofluorescence HighBg->CheckAutofluo Yes End Problem Resolved HighBg->End No OptimizeConc Optimize Concentration CheckFilters->OptimizeConc CheckStorage Check Probe Storage OptimizeConc->CheckStorage CheckBuffer Check for Quenchers in Buffer CheckStorage->CheckBuffer CheckBuffer->End ReduceExposure Reduce Exposure Time ReduceIntensity->ReduceExposure UseAntifade Use Antifade Reagent ReduceExposure->UseAntifade UseAntifade->End OptimizeWash Optimize Washing Steps CheckAutofluo->OptimizeWash UseBlocking Use Blocking Agents OptimizeWash->UseBlocking UseBlocking->End cluster_pathway Hypothetical Signaling Pathway Using this compound Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Nucleus Nucleus TF->Nucleus Tocrifluor This compound-labeled Antibody binds to Transcription Factor TF->Tocrifluor Gene Gene Expression Nucleus->Gene cluster_quenching Mechanisms of Fluorescence Quenching Fluorophore_GS Fluorophore (Ground State) Fluorophore_ES Fluorophore (Excited State) Fluorophore_GS->Fluorophore_ES Excitation GroundStateComplex Ground State Complex (Non-fluorescent) Fluorophore_GS->GroundStateComplex Static Quenching Fluorescence Fluorescence Emission Fluorophore_ES->Fluorescence Quencher Quencher Molecule Fluorophore_ES->Quencher Collisional Quenching NonRad Non-Radiative Decay Quencher->NonRad Quencher->GroundStateComplex

References

Validation & Comparative

A Comparative Guide to GPR55 Ligands: Tocrifluor 1117 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tocrifluor 1117 with other notable G protein-coupled receptor 55 (GPR55) ligands. The information presented is supported by experimental data from various functional assays to assist researchers in selecting the appropriate tools for their studies of this emerging therapeutic target.

Introduction to GPR55 and its Ligands

G protein-coupled receptor 55 (GPR55) is a rhodopsin-like (Class A) GPCR implicated in a variety of physiological and pathological processes, including pain, inflammation, bone biology, and cancer.[1] Initially considered a candidate cannabinoid receptor, its pharmacology is complex, as it is activated by both cannabinoid and non-cannabinoid ligands.[1] Understanding the nuances of how different ligands interact with and activate GPR55 is crucial for elucidating its biological functions and for the development of novel therapeutics.

This guide focuses on this compound, a fluorescent ligand for GPR55, and compares its characteristics with a panel of other well-studied GPR55 modulators. This compound is a fluorescent derivative of AM251, a known CB1 receptor antagonist that also exhibits agonist activity at GPR55. Its intrinsic fluorescence makes it a valuable tool for visualization studies, such as fluorescence microscopy and flow cytometry.[2]

Quantitative Comparison of GPR55 Ligands

The following table summarizes the potency and efficacy of this compound's parent compound, AM251, and other key GPR55 ligands across various functional assays. Direct comparative data for this compound is limited in the current literature; however, as a derivative of AM251, its pharmacological profile at GPR55 is expected to be similar.

LigandTypeCalcium Mobilization (EC50/IC50)ERK1/2 Phosphorylation (EC50)β-Arrestin Recruitment (EC50)Notes
L-α-lysophosphatidylinositol (LPI)Endogenous Agonist~0.1 - 1 µM~0.1 - 0.3 µM~3.6 µMConsidered the primary endogenous ligand for GPR55.
AM251Synthetic Agonist~3 µM~1 µM~3 µMParent compound of this compound; also a CB1 antagonist/inverse agonist.
SR141716A (Rimonabant)Synthetic Agonist~3 µM~1 µM~10.9 µMAlso a well-known CB1 antagonist/inverse agonist.
O-1602Synthetic Agonist-Potent agonist-An "atypical cannabinoid" that activates GPR55.
CID16020046Synthetic Antagonist~0.21 µM (IC50)Inhibits LPI-induced phosphorylation-A selective antagonist used to probe GPR55 function.

EC50 and IC50 values can vary depending on the specific cell line and assay conditions used.

GPR55 Signaling Pathways

Activation of GPR55 can initiate multiple downstream signaling cascades. The choice of ligand can influence which pathway is preferentially activated, a phenomenon known as biased agonism. Understanding these pathways is critical for interpreting experimental results.

GPR55_Signaling Ligand GPR55 Ligand (e.g., LPI, AM251) GPR55 GPR55 Receptor Ligand->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-Arrestin Recruitment GPR55->beta_arrestin PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK1/2 Phosphorylation DAG->ERK NFAT NFAT Activation Ca_release->NFAT ROCK->ERK

GPR55 Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fluorescent Ligand Binding Assay

This assay is particularly relevant for this compound to visualize and quantify its binding to GPR55-expressing cells.

Objective: To determine the binding characteristics of a fluorescently labeled ligand to GPR55.

Materials:

  • HEK293 cells stably expressing GPR55

  • This compound (or other fluorescent ligand)

  • Unlabeled competitor ligands (e.g., AM251, LPI)

  • Phosphate-buffered saline (PBS)

  • 2% Paraformaldehyde (PFA) in PBS

  • DAPI stain

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or confocal microscope

Protocol:

  • Seed GPR55-expressing HEK293 cells into 96-well black, clear-bottom plates and culture to desired confluency.

  • Wash cells with PBS.

  • Fix cells with 2% PFA in PBS for 10 minutes at room temperature.

  • Wash cells twice with PBS.

  • Prepare serial dilutions of this compound in PBS. For competition assays, prepare solutions of a fixed concentration of this compound with increasing concentrations of an unlabeled competitor ligand.

  • Incubate cells with the ligand solutions for 1 hour at 37°C.

  • Wash cells three times with PBS to remove unbound ligand.

  • Incubate with 0.2 µg/ml DAPI for 10 minutes at room temperature for nuclear staining.

  • Wash cells with PBS.

  • Measure fluorescence intensity using a plate reader (Excitation/Emission ~543/590 nm for this compound) or visualize using a confocal microscope.

Fluorescent_Binding_Workflow start Seed GPR55-HEK293 cells wash1 Wash with PBS start->wash1 fix Fix with 2% PFA wash1->fix wash2 Wash with PBS (2x) fix->wash2 incubate_ligand Incubate with Fluorescent Ligand ± Competitor wash2->incubate_ligand wash3 Wash with PBS (3x) incubate_ligand->wash3 stain_dapi Stain with DAPI wash3->stain_dapi wash4 Wash with PBS stain_dapi->wash4 measure Measure Fluorescence wash4->measure

Fluorescent Ligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This assay measures the ability of ligands to induce an increase in intracellular calcium, a key downstream event of GPR55 activation.

Objective: To quantify ligand-induced calcium release mediated by GPR55.

Materials:

  • HEK293 cells stably expressing GPR55

  • GPR55 ligands of interest

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FlexStation)

Protocol:

  • Seed GPR55-expressing HEK293 cells into 96-well black, clear-bottom plates and grow overnight.

  • Prepare a Fluo-4 AM loading solution in HBSS/HEPES containing Pluronic F-127.

  • Remove growth medium from cells and add the Fluo-4 AM loading solution.

  • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Wash the cells with HBSS/HEPES buffer.

  • Prepare serial dilutions of the GPR55 ligands in HBSS/HEPES.

  • Place the cell plate in the fluorescence plate reader and begin recording baseline fluorescence.

  • Inject the ligand solutions into the wells while continuously recording the fluorescence signal (Excitation/Emission ~490/525 nm).

  • Analyze the data by calculating the change in fluorescence from baseline to the peak response.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK/ERK pathway, another important signaling cascade downstream of GPR55.

Objective: To measure ligand-induced phosphorylation of ERK1/2.

Materials:

  • HEK293 cells stably expressing GPR55

  • GPR55 ligands of interest

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed GPR55-expressing HEK293 cells and grow to ~80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Treat cells with various concentrations of GPR55 ligands for a specified time (e.g., 5-30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

  • Quantify band intensities using densitometry.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated GPR55, a key event in receptor desensitization and signaling.

Objective: To quantify ligand-induced β-arrestin recruitment to GPR55.

Materials:

  • PathHunter® GPR55 β-Arrestin cell line

  • GPR55 ligands of interest

  • PathHunter® Detection Reagents

  • 384-well white, solid-bottom plates

Protocol:

  • Plate PathHunter® GPR55 cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the GPR55 ligands.

  • Add the ligand solutions to the cells.

  • Incubate for 90 minutes at 37°C.

  • Prepare the PathHunter® Detection Reagent solution.

  • Add the detection reagent to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a plate reader.

Conclusion

This compound, as a fluorescent analog of the GPR55 agonist AM251, is a valuable tool for studying the localization and trafficking of this receptor. The comparative data on its parent compound and other key ligands, along with the detailed experimental protocols, provide a solid foundation for researchers investigating the complex pharmacology of GPR55. The choice of ligand and assay will depend on the specific research question, with consideration for the potential for biased agonism and off-target effects. Further studies directly comparing the pharmacological profile of this compound with other GPR55 ligands will be beneficial for the field.

References

A Comparative Guide to Receptor Detection: Tocrifluor 1117 vs. Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of cell surface receptors are paramount. The choice of methodology can significantly impact experimental outcomes, influencing everything from basic research to therapeutic development. This guide provides an objective comparison between a novel fluorescent ligand, Tocrifluor 1117, and traditional antibody-based techniques for receptor detection, with a focus on the G protein-coupled receptor 55 (GPR55).

This compound is a fluorescently labeled version of the CB1 receptor antagonist AM251, which has been identified as a selective fluorescent ligand for GPR55.[1] In contrast, antibody-based methods utilize immunoglobulins to target specific receptor epitopes, which can then be detected through various means, including fluorescent labels or enzymatic reactions. This guide will delve into the performance, protocols, and underlying principles of each approach, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

Quantitative Performance Comparison

The selection of a receptor detection method often hinges on quantitative metrics that define its sensitivity, specificity, and efficiency. The following table summarizes key performance indicators for this compound and antibody-based methods, particularly in the context of GPR55 detection.

FeatureThis compoundAntibody-Based Detection (for GPR55)
Target GPR55 (and potentially CB1 at high concentrations)GPR55 (epitope-specific)
Detection Principle Direct binding of a fluorescent small molecule ligand to the receptor's binding pocket.Binding of an antibody to a specific epitope on the receptor, detected directly or indirectly.
Reported Specificity High for GPR55. Binding can be competed off with unlabeled GPR55 agonists.[1] Some studies use CB1-knockout models to eliminate any low-affinity binding to CB1 receptors.[2]Variable; some studies report poor specificity for GPR55 antibodies, with non-specific staining observed in GPR55-knockout tissues.[1][2]
Typical Concentration 10 nM for live cell imaging.Varies by application: e.g., 1:500 - 1:2000 for Western Blot, 1:50 - 1:200 for Immunofluorescence.
Binding Affinity (Kd) Nanomolar range (inferred from effective concentrations).Highly variable depending on the specific antibody clone.
Signal-to-Noise Ratio Generally high due to direct fluorescence and specific binding.Can be variable; dependent on antibody specificity, blocking efficiency, and detection method.
Application in Live Cells Yes, suitable for live-cell imaging and tracking receptor internalization.[3]Possible with certain antibodies targeting extracellular domains, but can be challenging.
Fixation Requirement Can be used in both live and fixed cells.Typically requires cell fixation and permeabilization for intracellular targets.
Multiplexing Capability Possible with other fluorophores, depending on spectral overlap.Well-established for multiplexing with a wide range of conjugated antibodies.

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful receptor detection. Below are representative protocols for using this compound and antibody-based immunofluorescence for GPR55 detection.

This compound Staining for Live-Cell Imaging of GPR55

This protocol is adapted from studies investigating GPR55 internalization.

Materials:

  • Cells expressing GPR55 (e.g., HEK293-GPR55 or endogenous expressing cell lines)

  • Cell culture medium

  • This compound (Tocris Bioscience or other suppliers)

  • DMSO (for stock solution)

  • Confocal microscope with appropriate laser lines (e.g., 543 nm excitation) and detectors.

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in DMSO. Store at -20°C.

  • Labeling Solution: Dilute the this compound stock solution in pre-warmed serum-free cell culture medium to the final working concentration (e.g., 10 nM).

  • Cell Labeling:

    • Wash the cells once with pre-warmed serum-free medium.

    • Add the labeling solution to the cells and incubate at 37°C in a CO2 incubator for the desired time (e.g., 15-30 minutes for membrane staining, longer for internalization studies).

  • Imaging:

    • Without washing, transfer the dish to the confocal microscope stage pre-heated to 37°C.

    • Image the cells using an appropriate objective (e.g., 63x oil immersion).

    • Set the excitation wavelength to ~543 nm and the emission detection to ~590 nm.

    • For specificity control, pre-incubate cells with an unlabeled GPR55 agonist (e.g., O-1602) before adding this compound and observe the reduction in fluorescence.

Antibody-Based Immunofluorescence for GPR55 Detection

This is a general protocol for indirect immunofluorescence.

Materials:

  • Cells expressing GPR55

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against GPR55 (e.g., rabbit polyclonal)

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular epitopes):

    • Incubate with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary GPR55 antibody in blocking buffer to its optimal concentration (e.g., 1:100).

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes and Counterstaining:

    • Wash three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5 minutes for nuclear staining.

    • Wash once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Image using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane Ligand GPR55 Agonist (e.g., LPI, AM251) GPR55 GPR55 Receptor Ligand->GPR55 Binds & Activates T1117 This compound T1117->GPR55 Binds for Detection G_Protein Gαq/13 GPR55->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK

Caption: GPR55 signaling and this compound binding.

Experimental_Workflows cluster_t1117 This compound Workflow (Live Cell) cluster_antibody Antibody Workflow (Fixed Cell) T1_start Plate Cells T2_label Add this compound (e.g., 10 nM) T1_start->T2_label T3_incubate Incubate at 37°C T2_label->T3_incubate T4_image Live Confocal Imaging T3_incubate->T4_image A1_start Plate & Grow Cells A2_fix Fix & Permeabilize A1_start->A2_fix A3_block Block A2_fix->A3_block A4_primary Primary Antibody A3_block->A4_primary A5_secondary Fluorescent Secondary Antibody A4_primary->A5_secondary A6_mount Wash & Mount A5_secondary->A6_mount A7_image Fluorescence Imaging A6_mount->A7_image

Caption: Comparison of experimental workflows.

Conclusion

The choice between this compound and antibody-based methods for receptor detection is highly dependent on the specific research question and experimental context.

This compound excels in applications requiring the visualization of receptors in their native state within living cells. Its direct binding to the GPR55 receptor provides a robust and specific signal, making it a powerful tool for studying receptor localization, trafficking, and internalization in real-time. The challenges associated with GPR55 antibody specificity further highlight the value of this compound as a reliable alternative for this particular target.

Antibody-based methods offer unparalleled versatility and a vast arsenal of detection strategies. They are the cornerstone of techniques like Western blotting, which provides information on protein size and abundance, and immunohistochemistry, which allows for receptor localization within a broader tissue context. While specificity can be a concern for some targets like GPR55, a wide array of highly specific antibodies exists for countless other receptors, making them indispensable in the researcher's toolkit.

Ultimately, for researchers focused on the dynamic behavior of GPR55 in living systems, this compound presents a clear advantage. For broader applications, including protein validation and tissue-level analysis, well-validated antibodies remain the method of choice. The ideal approach may even involve a combination of these techniques to provide a comprehensive understanding of receptor biology.

References

Tocrifluor 1117: A Comparative Guide to Binding Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding specificity of Tocrifluor 1117, a novel fluorescent ligand for the G-protein coupled receptor 55 (GPR55). This compound is a valuable tool for identifying the cellular localization of GPR55. This document presents a comparative overview of its binding characteristics, methodologies for validation, and a discussion of alternative approaches for studying GPR55.

Executive Summary

Data Presentation: this compound Binding Profile

The following table summarizes the known quantitative binding data for this compound and its parent compound, AM251. It is important to note that while the affinity of this compound for the CB1 receptor has been quantified, specific affinity values (Kd or Ki) for its primary target, GPR55, are not consistently reported in publicly available literature.

CompoundPrimary TargetSecondary TargetAffinity (Kd/Ki) for Primary TargetAffinity (Kd) for Secondary TargetNotes
This compound GPR55CB1 ReceptorNot explicitly quantified in reviewed literature~450 nM[1]Reduced affinity for CB1 allows for selective GPR55 labeling, especially in CB1-deficient systems.
AM251 (unlabeled)CB1 ReceptorGPR55~0.8 nM (Ki)[2]Agonist at GPR55[3]The parent compound is a potent CB1 antagonist and also acts as a GPR55 agonist.

Experimental Protocols

Validation of this compound binding specificity is paramount. The following are detailed methodologies for key experiments.

Competitive Binding Assay in GPR55-Expressing Cells

This assay is designed to demonstrate that this compound binds specifically to GPR55.

Objective: To quantify the displacement of this compound from GPR55 by a known unlabeled GPR55 ligand.

Materials:

  • HEK293 cells stably expressing human GPR55 (GPR55-HEK293)

  • Wild-type HEK293 cells (negative control)

  • This compound

  • Unlabeled GPR55 agonist (e.g., O-1602) or the parent compound AM251

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed GPR55-HEK293 and wild-type HEK293 cells into 96-well plates and culture overnight to allow for adherence.

  • Preparation of Ligands: Prepare a stock solution of this compound in DMSO. Prepare a serial dilution of the unlabeled competitor (O-1602 or AM251) in assay buffer.

  • Incubation:

    • Wash the cells with assay buffer.

    • Add a fixed concentration of this compound to all wells.

    • Add increasing concentrations of the unlabeled competitor to the wells. Include wells with this compound only (total binding) and wells with a high concentration of unlabeled competitor (non-specific binding).

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium, protected from light.

  • Washing: Gently wash the cells with ice-cold assay buffer to remove unbound ligands.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for this compound (Excitation: ~543 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the fluorescence of the wild-type HEK293 cells (or non-specific binding wells) from the GPR55-HEK293 cell fluorescence to obtain specific binding.

    • Plot the specific binding as a function of the unlabeled competitor concentration.

    • Calculate the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the this compound binding.

Cellular Imaging in CB1-Knockout (KO) Models

This experiment provides visual evidence of GPR55-specific binding in a system lacking the main off-target receptor.

Objective: To visualize the specific binding of this compound to cells or tissues from CB1-KO animals.

Materials:

  • CB1-KO mice and wild-type littermates (control)

  • Tissue sections or primary cell cultures from relevant brain regions (e.g., striatum, hippocampus)

  • This compound

  • Unlabeled AM251 (for competition)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde) - optional, for fixed-cell imaging

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Confocal microscope

Procedure:

  • Tissue/Cell Preparation:

    • For tissue sections: Perfuse animals and prepare cryosections of the brain.

    • For cell cultures: Isolate and culture primary neurons from CB1-KO and wild-type mice.

  • Labeling:

    • Incubate the tissue sections or live cells with a working concentration of this compound in a suitable buffer for an appropriate time.

    • For competition experiments, pre-incubate a subset of samples with an excess of unlabeled AM251 before adding this compound.

  • Washing: Wash the samples with PBS to remove unbound this compound.

  • Fixation and Mounting (for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde.

    • Wash with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Imaging:

    • Acquire images using a confocal microscope with the appropriate laser lines and emission filters for this compound and DAPI.

    • Capture images from both CB1-KO and wild-type samples, as well as the competition samples.

  • Analysis:

    • Compare the fluorescence intensity and localization of this compound in CB1-KO versus wild-type samples. Specific binding to GPR55 should be evident in the CB1-KO tissues.

    • Observe a significant reduction in fluorescence in the competition samples, confirming the specificity of the binding to the cannabinoid-like receptor binding site.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound binding and validation.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Galpha13 Gα13 GPR55->Galpha13 Activation RhoA RhoA Galpha13->RhoA Activation Calcium Ca²⁺ Release RhoA->Calcium Stimulation Tocrifluor This compound Tocrifluor->GPR55 Downstream Downstream Cellular Responses Calcium->Downstream

Caption: GPR55 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_situ In Situ / Ex Vivo Validation HEK_WT WT HEK293 Cells (Control) add_T1117 Add this compound +/- Competitor HEK_WT->add_T1117 HEK_GPR55 GPR55-HEK293 Cells HEK_GPR55->add_T1117 measure_fluorescence Measure Fluorescence add_T1117->measure_fluorescence WT_mice Wild-Type Mice tissue_prep Prepare Tissue Sections WT_mice->tissue_prep KO_mice CB1-KO Mice KO_mice->tissue_prep confocal Confocal Microscopy tissue_prep->confocal

Caption: Experimental Workflow for this compound Specificity.

Comparison with Alternatives

A direct comparison with other fluorescent GPR55 ligands is challenging due to the limited availability of such tools. Therefore, this compound is compared with non-fluorescent GPR55 ligands and alternative methods for studying GPR55.

Method/CompoundTypeAdvantagesDisadvantages
This compound Fluorescent Ligand- Enables direct visualization of GPR55 localization in live or fixed cells. - Suitable for high-content imaging and flow cytometry. - Reduced CB1 affinity enhances GPR55 selectivity.- Limited quantitative binding data for GPR55. - Potential for altered pharmacology compared to the parent compound.
O-1602 Non-fluorescent Agonist- Well-characterized GPR55 agonist. - Useful for functional assays (e.g., calcium imaging, signaling pathway activation).- Does not allow for direct visualization of the receptor. - Requires a functional readout to assess receptor activity.
CID16020046 Non-fluorescent Antagonist- Selective GPR55 antagonist. - Useful for blocking GPR55 function to study its physiological role.- Does not directly label the receptor for visualization.
Anti-GPR55 Antibodies Immunodetection- Can be used for Western blotting, immunohistochemistry, and immunocytochemistry.- Antibody specificity can be a significant issue, requiring extensive validation.
Radioligand Binding Radioactive Ligand Assay- High sensitivity and allows for quantitative determination of binding affinity and receptor density.- Involves handling of radioactive materials, with associated safety and disposal concerns.

Conclusion

References

Tocrifluor 1117: A Comparative Analysis of its Cross-Reactivity with CB1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tocrifluor 1117's binding affinity for its primary target, the G protein-coupled receptor 55 (GPR55), and its cross-reactivity with the cannabinoid type 1 (CB1) receptor. This compound, a fluorescent derivative of the well-characterized ligand AM251, is a valuable tool for studying GPR55. However, understanding its interaction with the CB1 receptor is crucial for the accurate interpretation of experimental results. This document presents quantitative binding data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid researchers in their work.

Executive Summary

This compound is primarily a high-affinity fluorescent ligand for the GPR55 receptor. While it is derived from AM251, a potent CB1 receptor antagonist, the addition of the fluorophore significantly reduces its affinity for the CB1 receptor. Nevertheless, studies have demonstrated that this compound can bind to CB1 receptors with nanomolar affinity, a crucial consideration for researchers utilizing this tool. This guide provides a comparative overview of the binding affinities of this compound and its parent compound, AM251, at both GPR55 and CB1 receptors, alongside alternative fluorescent probes for the CB1 receptor.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding and functional data for this compound and relevant comparative compounds at the GPR55 and CB1 receptors.

CompoundReceptorAssay TypeValueReference
This compound GPR55Functional Assay (Calcium Mobilization)Agonist[1]
CB1 Fluorescence-Quenching Assay Binds with nanomolar affinity [2][3]
AM251 GPR55Functional Assay (GTPγS Binding)EC₅₀ = 9.6 µM
CB1Radioligand Binding (Displacement)Kᵢ = 0.8 nM[1]
CB1Functional Assay (GTPγS Binding)IC₅₀ = 8 nM
O-1602 GPR55Functional AssayPotent Agonist
CB1Radioligand BindingLow Affinity
HU210-Alexa Fluor 488 CB1Radioligand BindingKᵢ = 27 nM
CB2Radioligand BindingSelective over CB2

Experimental Protocols

Accurate assessment of ligand-receptor interactions is fundamental to pharmacological research. Below are detailed methodologies for key experiments relevant to determining the binding characteristics of this compound.

Radioligand Binding Assay (for CB1 Receptor Affinity of AM251)

This protocol is a standard method for determining the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat forebrain).

  • Radioligand: [³H]CP55,940, a high-affinity CB1 receptor agonist.

  • Unlabeled Ligand: AM251.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation: In a final volume of 1 mL, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of [³H]CP55,940 (typically at its Kd value), and varying concentrations of the unlabeled competitor (AM251).

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.

  • Total Binding: A set of tubes containing only the membrane preparation and the radioligand is used to determine total binding.

  • Incubation: Incubate all tubes at 30°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters under vacuum. The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Quenching Assay (for this compound CB1 Receptor Affinity)

This novel assay leverages the change in fluorescence of this compound upon binding to the CB1 receptor to determine binding affinity without the need for radioactivity.[2][3]

Materials:

  • Membrane Preparation: Membranes from cells expressing the CB1 receptor (e.g., rat brain membranes or HEK293 cells transfected with CB1).

  • Fluorescent Ligand: this compound (T1117).

  • Unlabeled Competitor Ligands: Known CB1 receptor ligands (e.g., AM251).

  • Assay Buffer: Phosphate-buffered saline (PBS).

  • Fluorometer.

Procedure:

  • Equilibrium Binding: Incubate the CB1 receptor-containing membranes with a fixed concentration of this compound (e.g., 500 nM) in PBS.

  • Fluorescence Measurement: After an incubation period to reach equilibrium (e.g., 30 minutes at room temperature), measure the fluorescence intensity of this compound using a fluorometer (excitation ~530 nm, emission ~590 nm). A decrease in fluorescence intensity (quenching) indicates binding to the receptor.

  • Competition Binding: To determine the affinity of unlabeled ligands, incubate the membranes with this compound and varying concentrations of the competitor ligand.

  • Data Analysis: Measure the fluorescence at each competitor concentration. The ability of the competitor to prevent the fluorescence quenching of this compound is used to determine its IC₅₀ value. This data can then be used to calculate the Kᵢ of the competitor. The affinity of this compound itself can be determined through saturation binding experiments where the concentration of this compound is varied and the change in fluorescence is measured.

Mandatory Visualizations

Experimental Workflow for Assessing Receptor Cross-Reactivity

G cluster_0 Phase 1: Primary Target Characterization cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Data Analysis & Comparison A Select Fluorescent Ligand (e.g., this compound) B Binding Assay with Primary Target (GPR55-expressing cells) A->B C Determine Affinity (e.g., Kd, EC50) for Primary Target B->C H Compare Affinities (Primary Target vs. Off-Target) C->H D Select Potential Off-Target Receptor (e.g., CB1 Receptor) E Competition Binding Assay (CB1-expressing cells, Radioligand) D->E F Direct Binding Assay (Fluorescence Quenching) D->F G Determine Affinity (e.g., Ki, IC50) for Off-Target E->G F->G G->H I Assess Selectivity Ratio H->I J Publish Comparison Guide I->J

Caption: Workflow for evaluating the cross-reactivity of a fluorescent ligand.

CB1 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Cannabinoid Ligand (e.g., Anandamide, THC) CB1R CB1 Receptor Ligand->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Ca_channel->Response K_channel->Response MAPK->Response

Caption: Simplified canonical signaling pathway of the CB1 receptor.

References

Tocrifluor 1117: A Comparative Guide to its GPR55 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tocrifluor 1117 and other key ligands targeting the G protein-coupled receptor 55 (GPR55). The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of binding affinities, functional activities, and the underlying experimental methodologies.

Quantitative Ligand Performance at GPR55

For comparative purposes, the following table summarizes the functional potency (EC₅₀ values) of several well-characterized GPR55 ligands across different signaling pathways. It is important to note that the potency of these ligands can vary depending on the specific assay and cell system used.[1]

LigandCalcium Mobilization EC₅₀ (µM)NFAT Activation EC₅₀ (µM)ERK Phosphorylation EC₅₀ (µM)
L-α-lysophosphatidylinositol (LPI)0.049 ± 0.004[2]1.10 ± 0.02[2]0.074 ± 0.013[2]
AM2510.63 ± 0.11[2]1.13 ± 0.07[2]0.54 ± 0.15[2]
SR141716A (Rimonabant)1.14 ± 0.03[2]>1[2]0.64 ± 0.25[2]
AM28113.6 ± 3.30[2]13.1 ± 0.8[2]>3[2]

GPR55 Signaling Pathways

Upon activation by an agonist, GPR55 can couple to various G proteins, primarily Gα₁₃ and Gαq, to initiate downstream signaling cascades. This activation leads to the stimulation of RhoA, which in turn influences intracellular calcium levels and activates transcription factors like NFAT. Furthermore, GPR55 activation can trigger the phosphorylation of ERK1/2, a key event in cell signaling.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 G_protein Gαq / Gα13 GPR55->G_protein Ligand Agonist (e.g., LPI, AM251) Ligand->GPR55 PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK ERK ERK1/2 Phosphorylation ROCK->ERK Ca_release Ca²⁺ Release IP3->Ca_release NFAT NFAT Activation Ca_release->NFAT

GPR55 Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a test compound for a G protein-coupled receptor like GPR55.

1. Membrane Preparation:

  • Cells or tissues expressing GPR55 are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant for storage at -80°C.[3]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity), and the unlabeled test compound at various concentrations.[3]

  • The plate is incubated to allow the binding reaction to reach equilibrium.[3]

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.[3]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[3]

4. Detection and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node1 Cell/Tissue Homogenization node2 Membrane Isolation (Centrifugation) node1->node2 node3 Incubate Membranes with Radioligand & Test Compound node2->node3 node4 Separate Bound/Free Ligand (Filtration) node3->node4 node5 Quantify Bound Radioligand (Scintillation Counting) node4->node5 node6 Calculate IC₅₀ and Kᵢ node5->node6

General Radioligand Binding Assay Workflow.
β-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.

1. Cell Culture:

  • Use a cell line engineered to co-express the GPCR of interest tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[4]

  • Culture the cells in the appropriate medium until they are ready for the assay.[4]

2. Agonist/Antagonist Treatment:

  • Plate the cells in a 384-well plate.

  • For agonist testing, add the test compounds directly to the cells.

  • For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist.[4]

3. Signal Detection:

  • Following incubation, add the detection reagent containing the substrate for the complemented β-galactosidase enzyme.

  • The interaction between the tagged GPCR and β-arrestin brings the PK and EA fragments together, forming an active enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.[4]

4. Data Analysis:

  • Measure the chemiluminescence using a plate reader.

  • The signal intensity is proportional to the extent of β-arrestin recruitment.

  • For agonists, calculate the EC₅₀ value from the dose-response curve. For antagonists, determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay (AlphaScreen® SureFire® Protocol)

This assay quantifies the phosphorylation of ERK1/2, a downstream effector of GPR55 signaling.

1. Cell Culture and Treatment:

  • Plate cells expressing GPR55 in a 96-well or 384-well plate and serum-starve them to reduce basal ERK1/2 phosphorylation.

  • Treat the cells with the test compounds for a specific duration to stimulate GPR55 signaling.

2. Cell Lysis and Assay:

  • Lyse the cells to release the intracellular components.

  • The AlphaScreen® SureFire® assay utilizes donor and acceptor beads coated with antibodies that specifically recognize total ERK1/2 and phosphorylated ERK1/2.

  • When both antibodies bind to the same protein complex, the beads are brought into close proximity.

3. Signal Detection:

  • Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to light emission.

  • The intensity of the emitted light is proportional to the amount of phosphorylated ERK1/2.

4. Data Analysis:

  • Measure the signal using a suitable plate reader.

  • Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

  • Determine the EC₅₀ or IC₅₀ values from the dose-response curves.

References

Tocrifluor 1117: A Comparative Guide for GPR55 Research in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tocrifluor 1117, a fluorescent ligand for the G protein-coupled receptor 55 (GPR55). It is designed to offer an objective comparison of its performance with other alternatives, supported by available experimental data. This document details experimental protocols and visualizes key cellular pathways to aid in the effective application of this tool in your research.

Product Overview: this compound

This compound is a fluorescent derivative of AM251, a well-known CB1 receptor antagonist that also exhibits agonist activity at GPR55. This fluorescent probe is labeled with 5-carboxytetramethylrhodamine (5-TAMRA), conferring upon it fluorescent properties with an excitation maximum around 543 nm and an emission maximum around 590 nm. Its primary utility lies in the visualization and tracking of GPR55 in living cells, enabling researchers to study receptor localization, trafficking, and internalization.

Performance in Different Cell Lines

This compound has been successfully employed in a variety of cell lines to investigate the function and cellular dynamics of GPR55. The following table summarizes its application and performance characteristics in commonly used research models.

Cell LineApplicationKey Findings & Performance MetricsReferences
HEK293 GPR55 signaling and internalization studiesIn HEK293 cells stably overexpressing GPR55, this compound at low concentrations (0.1-0.3 µM) evoked an oscillatory Ca2+ response, indicative of GPR55 activation. This response was absent in control HEK293 cells lacking GPR55.
HepG2 GPR55 ligand uptake and cancer cell signalingCellular uptake of this compound in HepG2 human hepatocarcinoma cells was found to be dose-dependent and saturable. Pre-treatment with the GPR55 agonist O-1602 reduced the rate of this compound uptake, suggesting a GPR55-mediated internalization process.
PANC-1 GPR55 signaling in pancreatic cancerIn PANC-1 human pancreatic cancer cells, GPR55 signaling has been implicated in cell migration. While direct quantitative data for this compound performance is limited in published literature, the expression of GPR55 in these cells suggests its utility for imaging and tracking the receptor.

Comparison with Alternatives

A direct head-to-head comparison with other commercially available fluorescent probes specifically for GPR55 is challenging due to the limited number of such tools. Research has identified several potent and selective non-fluorescent GPR55 modulators, such as the antagonists ML-191, ML-192, and ML-193, and the agonists ML-184 and ML-186. While these compounds are valuable for functional assays, they are not suitable for live-cell imaging unless fluorescently labeled derivatives are available.

FeatureThis compoundAlternative Fluorescent Probes
Target GPR55 (with some affinity for CB1)Specific fluorescent probes for GPR55 are not widely reported. Researchers may need to develop custom-labeled ligands.
Reported Cell Lines HEK293, HepG2, PANC-1Not widely documented for GPR55-specific fluorescent probes.
Excitation/Emission (nm) ~543 / ~590Dependent on the chosen fluorophore.
Binding Affinity (Kd for GPR55) Not explicitly reported in the reviewed literature.Not applicable.
Photostability & Quantum Yield Not explicitly reported in the reviewed literature.Dependent on the chosen fluorophore.

Experimental Protocols

General Considerations for Live-Cell Imaging with this compound
  • Cell Culture: Cells should be seeded on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration will need to be optimized for each cell line and experiment, but a starting range of 100 nM to 1 µM is suggested based on available data.

  • Imaging Medium: Use a serum-free or low-serum medium to reduce background fluorescence.

  • Microscopy: A confocal microscope equipped with appropriate lasers and filters for the 5-TAMRA fluorophore is recommended.

Protocol 1: GPR55 Internalization Assay in HEK293-GPR55 Cells
  • Cell Seeding: Seed HEK293 cells stably expressing GPR55 in a glass-bottom dish at a density that will result in 50-70% confluency on the day of the experiment.

  • Starvation: Prior to labeling, starve the cells in serum-free medium for 2-4 hours to minimize basal receptor activation.

  • Labeling: Replace the medium with fresh serum-free medium containing the desired concentration of this compound (e.g., 200 nM).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 atmosphere.

  • Imaging: Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the internalization of the fluorescent ligand. Look for the transition from plasma membrane localization to intracellular vesicles.

  • Control: As a negative control, use untransfected HEK293 cells to assess non-specific binding and uptake.

Protocol 2: Ligand Uptake Assay in HepG2 or PANC-1 Cells
  • Cell Seeding: Seed HepG2 or PANC-1 cells in a multi-well imaging plate.

  • Treatment: On the day of the experiment, replace the culture medium with fresh medium containing this compound at the desired concentration.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images of the cells to monitor the rate of fluorescent signal increase within the cells.

  • Quantification: Measure the mean fluorescence intensity within individual cells or regions of interest over time to quantify the uptake kinetics.

  • Competition Assay (Optional): To confirm GPR55-mediated uptake, pre-incubate the cells with a non-fluorescent GPR55 agonist or antagonist (e.g., O-1602 or ML-191) for 30 minutes before adding this compound and measure the change in uptake rate.

GPR55 Signaling Pathway

Upon activation by an agonist, GPR55 can couple to Gα13, leading to the activation of the small GTPase RhoA. This, in turn, can stimulate downstream signaling cascades, including the activation of MAP kinases like ERK and the transcription factor NFAT (Nuclear Factor of Activated T-cells).

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Galpha13 Gα13 GPR55->Galpha13 Activation Ligand This compound (Agonist) Ligand->GPR55 RhoA RhoA Galpha13->RhoA Activation ERK ERK RhoA->ERK Activation Ca_release Ca²⁺ Release RhoA->Ca_release NFAT NFAT (Nuclear Translocation) Ca_release->NFAT Experimental_Workflow start Start cell_culture Seed cells on imaging plates start->cell_culture treatment Treat with This compound cell_culture->treatment imaging Live-cell imaging (Confocal Microscopy) treatment->imaging analysis Image analysis and quantification imaging->analysis results Results analysis->results

Independent Validation of Tocrifluor 1117: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise visualization of cellular targets is paramount. Tocrifluor 1117 has emerged as a key fluorescent ligand for the G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor implicated in various physiological and pathological processes. This guide provides an objective overview of this compound based on published studies, detailing its performance, experimental protocols, and signaling context.

Performance and Properties of this compound

This compound (also known as T1117) is a fluorescent derivative of AM251, a well-known antagonist of the cannabinoid CB1 receptor.[1] It is conjugated with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA), which endows it with fluorescent properties suitable for microscopy.[1] A critical aspect of this compound's utility is its selectivity. While its parent compound, AM251, is a potent CB1 antagonist, the addition of the TAMRA fluorophore significantly reduces its affinity for the CB1 receptor.[1] This feature enhances its specificity for GPR55, particularly in experimental systems where CB1 receptors are also present. To ensure specificity, studies have effectively utilized this compound in CB1-knockout (CB1-KO) mice to exclusively investigate GPR55 binding.[1]

As of now, published literature does not feature a direct, head-to-head comparative study of this compound with another specific fluorescent probe for GPR55 imaging. Therefore, this guide will focus on the independently validated properties of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound as reported in scientific literature and product documentation.

ParameterValueSource
Target Receptor GPR55[1]
Parent Compound AM251 (CB1 Antagonist)[1]
Fluorophore 5-carboxytetramethylrhodamine (5-TAMRA)[1]
Excitation Wavelength (λex) 543 nm
Emission Wavelength (λem) 590 nm
Binding Affinity (Kd) for CB1 ~450 nM[2]
Binding Affinity (Kd) for GPR55 Not explicitly quantified in reviewed literature.
Application Fluorescence Microscopy, Confocal Microscopy

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are summaries of key experimental protocols derived from published studies.

Confocal Microscopy for GPR55 Visualization in Tissues

This protocol is based on the methodology described in the foundational study by Daly et al. (2010) for visualizing GPR55 in small mesenteric arteries.

  • Tissue Preparation: Small mesenteric and tail arteries are dissected and mounted on a wire myograph for stabilization.

  • Incubation with this compound: The vascular tissue is incubated with this compound at a concentration of 0.3 µM.[1]

  • Confocal Imaging: Fluorescence intensity from the tissue is measured using a confocal microscope with an excitation wavelength of 543 nm and an emission wavelength of 590 nm.[1]

  • Competition Assay (for specificity): To confirm specificity, tissues can be pre-incubated with an excess of the unlabeled parent compound, AM251 (e.g., 3 µM), which should result in a reduction of this compound-induced fluorescence.[1]

Fluorescence-Quenching Assay for Receptor Binding

Adapted from the study by Bruno et al. (2014), this method can be used to assess the binding of ligands to cannabinoid receptors in real-time.

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., CB1 or GPR55).

  • Incubation: Incubate the membranes with varying concentrations of this compound.

  • Fluorescence Measurement: Monitor the fluorescence of the probe. Binding to the receptor can lead to a quenching of the this compound fluorescence.

  • Displacement Assay: Introduce a competing unlabeled ligand (agonist or inverse agonist) to the membrane-Tocrifluor 1117 mixture. The displacement of this compound from the receptor will result in a de-quenching (increase) of fluorescence.

  • Data Analysis: This change in fluorescence can be used to determine the binding kinetics (kon and koff) and affinity (IC50) of the competing ligand.[2]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the application and context of this compound, the following diagrams have been generated using the DOT language.

GPR55_Signaling_Pathway cluster_membrane Cell Membrane GPR55 GPR55 G_Protein Gαq/13 GPR55->G_Protein Activates T1117 This compound (Fluorescent Agonist) T1117->GPR55 Binds to Visualization Fluorescence Visualization T1117->Visualization Enables PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Response Ca²⁺ Response (Oscillatory) PLC->Ca_Response Induces

Caption: GPR55 signaling pathway activated by this compound.

T1117_Confocal_Workflow A Prepare Tissue/Cell Sample (e.g., Mesenteric Artery) B Incubate with this compound (e.g., 0.3 µM) A->B C Wash to Remove Unbound Probe (Optional, depending on assay) B->C D Mount Sample for Microscopy C->D E Confocal Laser Scanning (Excitation: 543 nm, Emission: 590 nm) D->E F Image Acquisition & Analysis E->F

Caption: Experimental workflow for imaging with this compound.

References

Safety Operating Guide

Proper Disposal of Tocrifluor 1117: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of Tocrifluor 1117, a fluorescent form of the CB1 receptor antagonist AM 251.

Immediate Safety and Handling Precautions

According to the Safety Data Sheet (SDS) from Tocris Bioscience, Tocrifluor T1117 does not meet the classification criteria for hazardous substances under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] Consequently, it does not require hazard labeling.[1] However, as with any laboratory chemical, appropriate safety measures should be observed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Ingestion: Consult a physician and provide them with the product's safety data sheet.

Quantitative Data Summary

While the Safety Data Sheet for this compound does not provide extensive quantitative safety data, the following information has been compiled from the product's technical data sheet.

PropertyValueSource
Molecular Formula C₅₆H₅₃Cl₂N₇O₅Tocris Bioscience SDS[1]
Molecular Weight 974.97Tocris Bioscience SDS[1]
CAS Number 1186195-59-4Tocris Bioscience SDS[1]
Storage Temperature Store at -20°CTocris Bioscience Technical Data Sheet
Solubility in DMSO 9.75 mg/mL (10 mM)Tocris Bioscience Technical Data Sheet

Step-by-Step Disposal Protocol

As this compound is a derivative of AM 251, and its own SDS lacks specific disposal instructions, it is prudent to follow general best practices for chemical disposal, informed by the more detailed (though still general) guidance for its parent compound.

  • Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations for chemical waste disposal.

  • Prepare for Disposal:

    • Ensure all personnel handling the waste are wearing the appropriate PPE.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Containment:

    • Keep this compound in its original, labeled container whenever possible.

    • If transferring to a new container for disposal, ensure it is clearly labeled with the chemical name and any known hazards (though none are officially classified).

  • Waste Collection:

    • Collect waste this compound, including any contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated and properly labeled chemical waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste management company, as coordinated through your institution's EHS office.

    • Provide the disposal company with the Safety Data Sheet for this compound.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Tocrifluor_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Final Disposal A Consult Institutional EHS Regulations B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Work in a Well-Ventilated Area B->C Proceed with Caution D Keep in Original or Labeled Container C->D E Collect Waste in Designated Container D->E F Arrange for Licensed Waste Disposal E->F Ready for Pickup G Provide SDS to Disposal Company F->G

References

Personal protective equipment for handling Tocrifluor 1117

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Tocrifluor 1117, ensuring laboratory safety and procedural integrity.

This compound, a fluorescent form of the CB1 receptor antagonist AM 251, requires careful handling due to its chemical nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development activities. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and well-maintained engineering controls.

Control TypeSpecificationRationale
Ventilation Work in a well-ventilated area. Use of a chemical fume hood is strongly recommended.To minimize inhalation of any dust or aerosols.
Eye Protection Chemical safety goggles or glasses with side shields.To protect eyes from splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or higher is recommended if handling the solid form outside of a fume hood.To prevent inhalation of fine particles.

II. Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.

Emergency ScenarioProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Small Spill Wear appropriate PPE. Carefully sweep up the material, place it in a sealed container for disposal.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material in a sealed container for disposal. Prevent entry into waterways.

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dispose of this compound as hazardous chemical waste.

  • Containers: Do not reuse empty containers. Dispose of them as hazardous waste.

  • Regulations: All disposal practices must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance.

V. Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Workspace 2. Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Compound 3. Weigh this compound Prepare_Workspace->Weigh_Compound Prepare_Solution 4. Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment 5. Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate 6. Decontaminate Workspace Perform_Experiment->Decontaminate Dispose_Waste 7. Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE 8. Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.